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  • Product: 2-Butenamide, N-(4-bromophenyl)-3-methyl-
  • CAS: 135631-89-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility Profile of N-(4-bromophenyl)-3-methyl-2-butenamide in Polar Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. N-(4-bromophenyl)-3-methyl-2-butenamide is a compound of interest in drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. N-(4-bromophenyl)-3-methyl-2-butenamide is a compound of interest in drug discovery, and understanding its behavior in various solvent systems is paramount for formulation development, purification, and administration strategies. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of N-(4-bromophenyl)-3-methyl-2-butenamide in polar organic solvents. We delve into the molecular interactions governing solubility, present a detailed, field-proven experimental protocol for solubility determination using the shake-flask method, and offer insights into the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of the solubility characteristics of this and similar amide-containing compounds.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from the laboratory to the clinic, its physicochemical properties play a pivotal role. Among these, solubility is a cornerstone. Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic absorption, and difficulties in formulating a stable and effective dosage form.[1][2] For N-(4-bromophenyl)-3-methyl-2-butenamide, a compound with potential therapeutic applications, a well-characterized solubility profile in a range of polar organic solvents is not merely academic; it is a critical dataset that informs crucial decisions throughout the drug development pipeline.

This guide will provide a foundational understanding of the principles governing the solubility of N-(4-bromophenyl)-3-methyl-2-butenamide and equip the reader with the necessary tools to experimentally determine its solubility profile.

Theoretical Framework: Understanding the Drivers of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility.[3] A more nuanced understanding requires an examination of the specific intermolecular forces at play between the solute (N-(4-bromophenyl)-3-methyl-2-butenamide) and the solvent.

Molecular Structure of N-(4-bromophenyl)-3-methyl-2-butenamide

The structure of N-(4-bromophenyl)-3-methyl-2-butenamide (C₁₁H₁₂BrNO) incorporates several key functional groups that dictate its solubility behavior:

  • Amide Group (-CONH-): This polar functional group is capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group).[4] The presence of the amide linkage is a primary contributor to its potential solubility in polar solvents.

  • Bromophenyl Group (-C₆H₄Br): The aromatic ring introduces a degree of hydrophobicity, while the bromine atom adds to the overall molecular weight and can participate in halogen bonding.

  • 3-methyl-2-butenyl Group (-CH=C(CH₃)₂): This aliphatic chain is nonpolar and will generally disfavor solubility in highly polar solvents.

The interplay of these structural features results in a molecule with a moderate degree of polarity. Its solubility will therefore be highly dependent on the specific characteristics of the chosen polar organic solvent.

The Role of the Solvent

Polar organic solvents are characterized by the presence of a significant dipole moment.[5] They can be further classified as protic or aprotic:

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents contain a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can readily act as hydrogen bond donors. They are particularly effective at solvating both the N-H and C=O moieties of the amide group in N-(4-bromophenyl)-3-methyl-2-butenamide.

  • Polar Aprotic Solvents (e.g., acetonitrile, dimethyl sulfoxide (DMSO), acetone): These solvents possess a dipole moment but lack an acidic proton.[5] While they cannot donate hydrogen bonds, they can act as effective hydrogen bond acceptors, interacting favorably with the N-H group of the amide.

The solubility of N-(4-bromophenyl)-3-methyl-2-butenamide in a given polar organic solvent will be a function of the solvent's ability to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions.

The following diagram illustrates the key molecular interactions influencing the dissolution of N-(4-bromophenyl)-3-methyl-2-butenamide in a polar protic solvent.

cluster_solute N-(4-bromophenyl)-3-methyl-2-butenamide cluster_solvent Polar Protic Solvent solute Amide (C=O, N-H) Bromophenyl Aliphatic Chain solvent Hydroxyl Group (-OH) Alkyl Group solute->solvent Hydrogen Bonding (C=O...H-O) Hydrogen Bonding (N-H...O) Dipole-Dipole Interactions solute->solvent Van der Waals Forces

Caption: Key intermolecular forces in the dissolution of N-(4-bromophenyl)-3-methyl-2-butenamide.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.[6][7] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured in a filtered aliquot of the supernatant.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of N-(4-bromophenyl)-3-methyl-2-butenamide in a selection of polar organic solvents at a specified temperature.

Materials:

  • N-(4-bromophenyl)-3-methyl-2-butenamide (solid, high purity)

  • Selected polar organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, acetone) of analytical grade

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker or incubator

  • Centrifuge

  • Syringes

  • Chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of N-(4-bromophenyl)-3-methyl-2-butenamide and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected solubility range.

  • Sample Preparation:

    • Add an excess amount of solid N-(4-bromophenyl)-3-methyl-2-butenamide to a series of glass vials. An amount that ensures a visible excess of undissolved solid at equilibrium is crucial.

    • Accurately add a known volume of the desired polar organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in a temperature-controlled shaker.

    • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[2][6] The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[7]

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand for a short period to allow the larger particles to settle.

    • Centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe, ensuring no solid particles are disturbed.

    • Filter the aliquot through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.[6]

  • Analysis:

    • Analyze the calibration standards using HPLC to generate a calibration curve (peak area vs. concentration).

    • Analyze the filtered sample solutions by HPLC under the same conditions.

    • Determine the concentration of N-(4-bromophenyl)-3-methyl-2-butenamide in the samples by interpolating their peak areas from the calibration curve.

Data Reporting:

The solubility should be reported in units of mg/mL or mol/L at the specified temperature.

The following diagram outlines the workflow for the shake-flask solubility determination method.

A 1. Preparation Add excess solid to solvent in a vial. B 2. Equilibration Agitate at constant temperature (24-72h). A->B C 3. Phase Separation Centrifuge and filter the supernatant. B->C D 4. Analysis Quantify concentration using HPLC. C->D E 5. Result Report solubility (e.g., mg/mL). D->E

Caption: Workflow for the shake-flask solubility determination method.

Data Presentation

The obtained solubility data should be summarized in a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Acetonitrile25[Experimental Value][Calculated Value]
DMSO25[Experimental Value][Calculated Value]
Acetone25[Experimental Value][Calculated Value]

Interpretation and Conclusion

The experimentally determined solubility profile of N-(4-bromophenyl)-3-methyl-2-butenamide will provide invaluable insights for its development. A higher solubility in a particular solvent suggests strong solute-solvent interactions, which can be correlated back to the theoretical principles of polarity and hydrogen bonding. This data will directly inform the selection of appropriate solvent systems for:

  • Crystallization and Purification: Choosing a solvent system where the compound has moderate solubility at high temperatures and low solubility at low temperatures is key for efficient purification.

  • Formulation Development: For liquid dosage forms, a solvent that provides the desired concentration and stability is essential.

  • Analytical Method Development: Understanding solubility is crucial for preparing stock solutions and mobile phases for techniques like HPLC.

By systematically applying the robust shake-flask method and interpreting the results within the context of fundamental chemical principles, researchers can build a comprehensive understanding of the solubility profile of N-(4-bromophenyl)-3-methyl-2-butenamide, thereby accelerating its journey through the drug development process.

References

  • BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • World Health Organization (WHO). (n.d.). Annex 4.
  • National Institutes of Health (NIH). (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment).
  • ACS Publications. (2012, November 28). Influence of Solvent Polarity on Preferential Solvation of Molecular Recognition Probes in Solvent Mixtures | The Journal of Physical Chemistry B.
  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent.
  • National Institutes of Health (NIH). (n.d.). H-bond cooperativity: polarisation effects on secondary amides.

Sources

Exploratory

Thermodynamic Profiling and Phase Transition Dynamics of N-(4-Bromophenyl)-3-methyl-2-butenamide: A Technical Guide

Executive Summary N-(4-bromophenyl)-3-methyl-2-butenamide (IUPAC: N-(4-bromophenyl)-3-methylbut-2-enamide) is a highly stable α,β -unsaturated aryl amide. It serves as a critical synthetic intermediate in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-bromophenyl)-3-methyl-2-butenamide (IUPAC: N-(4-bromophenyl)-3-methylbut-2-enamide) is a highly stable α,β -unsaturated aryl amide. It serves as a critical synthetic intermediate in medicinal chemistry, most notably in the development of STAT5 inhibitors for myeloid leukemias[1] and the synthesis of biologically active heteroarotinoids exhibiting anticancer properties[2].

For drug development professionals, understanding the thermodynamic stability and melting point of this compound is not merely an academic exercise; it is a fundamental requirement. These parameters dictate the compound's behavior during scale-up synthesis, its solubility profile, and its solid-state stability during formulation. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic properties, supported by self-validating experimental protocols.

Molecular Architecture and Thermodynamic Stability

The thermodynamic stability of N-(4-bromophenyl)-3-methyl-2-butenamide is governed by a synergistic combination of electronic delocalization and intermolecular forces. The molecule's resistance to thermal degradation before its melting point is rooted in three structural pillars:

  • Extended π -Conjugation: The 3-methyl-2-butenamide (seneciamide) moiety features an α,β -unsaturated double bond conjugated with the amide carbonyl. This delocalization of π -electrons significantly lowers the ground-state energy of the molecule, providing inherent thermal stability and preventing premature decomposition.

  • Hydrogen-Bonded Networks: The secondary amide acts as both a potent hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, these molecules self-assemble into robust 1D or 2D hydrogen-bonded networks. The strength of these intermolecular forces is the primary driver of the compound's high lattice energy ( ΔHlattice​ ).

  • Halogen Bonding and the Heavy Atom Effect: The para-bromo substituent on the phenyl ring introduces significant polarizability. The heavy bromine atom restricts molecular vibrational modes and facilitates halogen bonding (C-Br···O=C interactions), which further locks the molecules into a highly ordered, rigid crystalline lattice.

Phase Transition Kinetics: The 122 °C Melting Point

The melting point ( Tm​ ) is the precise thermodynamic equilibrium state where the thermal energy introduced to the system ( TΔS ) overcomes the enthalpic forces ( ΔH ) holding the crystal lattice together.

For N-(4-bromophenyl)-3-methyl-2-butenamide, the melting point is experimentally validated at 122 °C [1]. A sharp melting transition at this temperature is indicative of high crystalline purity. The relatively high Tm​ for a molecule of its molecular weight (254.13 g/mol ) is a direct macroscopic manifestation of the dense hydrogen and halogen bonding networks described above.

Quantitative Thermodynamic Data Summary
PropertyValueExperimental/Theoretical Basis
IUPAC Nomenclature N-(4-bromophenyl)-3-methylbut-2-enamideStandard chemical nomenclature[1]
Molecular Weight 254.13 g/mol Computed from formula C11​H12​BrNO
Melting Point ( Tm​ ) 122 °CExperimental validation (Capillary/DSC)[1]
Physical State (at STP) White crystalline solidVisual observation[1]
H-Bond Donors 1 (Amide N-H)Structural analysis
H-Bond Acceptors 1 (Amide C=O)Structural analysis
Validated Synthesis Yield ~98%Optimized nucleophilic acyl substitution[1]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice, ensuring reproducibility and high-fidelity data generation.

Protocol 1: Synthesis and Crystallization Workflow

Objective: Synthesize high-purity N-(4-bromophenyl)-3-methyl-2-butenamide with a validated melting point of 122 °C.

  • Reagent Preparation: Dissolve 100.00 mmol (17.20 g) of 4-bromoaniline in 43 mL of dry pyridine under an argon atmosphere[1]. Causality: Pyridine acts as both the primary solvent and a crucial acid scavenger. Argon prevents the oxidative degradation of the aniline derivative, ensuring the final crystal lattice is free of colored impurities.

  • Thermal Control: Submerge the reaction flask in an ice bath to achieve 0 °C.

  • Acylation Initiation: Add 120.00 mmol (13.35 mL) of 3,3-dimethylacryloyl chloride dropwise[1]. Causality: Acyl chlorides are aggressively reactive. Dropwise addition at 0 °C strictly controls the exothermic nucleophilic acyl substitution. This prevents thermal runaway and mitigates the risk of unwanted Michael additions or polymerization of the α,β -unsaturated system[2].

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 5 hours[1]. Causality: Warming to room temperature provides the necessary kinetic energy to drive the amide bond formation to absolute completion.

  • Aqueous Quench: Carefully pour the reaction mixture into an Erlenmeyer flask containing 750 mL of 1 M HCl under vigorous magnetic stirring[1]. Causality: The HCl rapidly protonates the excess pyridine, converting it into water-soluble pyridinium chloride. This sudden shift in solvent polarity forces the highly hydrophobic amide product to crash out of solution as a pure white precipitate.

  • Isolation and Purification: Filter the solid, wash sequentially with water (2 × 100 mL) and heptane (2 × 100 mL)[1]. Causality: Water removes residual inorganic salts and pyridinium chloride. Heptane selectively dissolves non-polar organic impurities without solubilizing the target amide, acting as a rapid, solvent-based purification step.

  • System Validation: The resulting white solid should yield approximately 98% (24.9 g) and must exhibit a sharp melting point of 122 °C to validate structural integrity and purity[1].

SynthesisWorkflow N1 4-Bromoaniline + Pyridine (Solvent/Base) N3 N-Acylation Reaction (5 h, Room Temp) N1->N3 N2 3,3-Dimethylacryloyl Chloride (Dropwise, 0 °C) N2->N3 Exothermic Control N4 Aqueous Quench (1 M HCl) N3->N4 Neutralize Pyridine N5 Filtration & Washing (Water/Heptane) N4->N5 Precipitate Product N6 Purified N-(4-Bromophenyl)- 3-methyl-2-butenamide N5->N6 Yield: ~98%

Workflow for the synthesis and isolation of N-(4-bromophenyl)-3-methyl-2-butenamide.

Protocol 2: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Objective: Quantify the enthalpy of fusion ( ΔHfus​ ) and validate the phase transition dynamics.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the synthesized compound into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact between the sample and the sensor.

  • Atmospheric Control: Purge the DSC furnace with dry nitrogen gas at a constant flow rate of 50 mL/min. Causality: Nitrogen creates an inert atmosphere, preventing oxidative degradation during the heating cycle. This ensures that the recorded endothermic signal is purely physical (melting) and not convoluted by chemical decomposition.

  • Thermal Programming: Equilibrate the sample at 25 °C, followed by a linear heating ramp of 10 °C/min up to 150 °C. Causality: A heating rate of 10 °C/min is the industry gold standard. It provides an optimal balance between thermal resolution (yielding a sharp, distinct melting peak) and instrument sensitivity (maximizing the signal-to-noise ratio).

  • Data Analysis & Validation: Integrate the primary endothermic peak. The extrapolated onset temperature must align with the thermodynamic melting point ( Tm​≈122 °C)[1]. A single, sharp peak validates the absence of polymorphic contamination.

ThermodynamicPathway S1 Crystalline Solid (Highly Ordered Lattice) S2 Thermal Energy Input (Heating at 10 °C/min) S1->S2 S3 Lattice Expansion (Vibrational Kinetics) S2->S3 Increased Entropy (ΔS) S4 Phase Transition (Tm = 122 °C) Endothermic Melting S3->S4 Overcome Lattice Energy (ΔH) S5 Isotropic Liquid (Disordered State) S4->S5 Complete Fusion

Thermodynamic phase transition pathway during Differential Scanning Calorimetry.

References

  • Biologically Active Heteroarotinoids Exhibiting Anticancer Activity and Decreased Toxicity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • New Inhibitor Targeting Signal Transducer and Activator of Transcription 5 (STAT5) Signaling in Myeloid Leukemias Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Foundational

Unraveling the Bioactivity of 2-Butenamide, N-(4-bromophenyl)-3-methyl-: A Predictive Mechanistic Guide

Foreword: The following guide addresses the hypothetical mechanism of action for the compound 2-Butenamide, N-(4-bromophenyl)-3-methyl-. As of the date of this publication, no direct experimental studies elucidating the...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The following guide addresses the hypothetical mechanism of action for the compound 2-Butenamide, N-(4-bromophenyl)-3-methyl-. As of the date of this publication, no direct experimental studies elucidating the specific biological pathways of this molecule have been published. Therefore, this document, intended for researchers, scientists, and drug development professionals, presents a predictive analysis based on established structure-activity relationships of its core chemical moieties. The proposed mechanisms and experimental protocols are intended to serve as a foundational roadmap for future investigation into this novel chemical entity.

Deconstruction of a Novel Molecule: Structural Clues to Biological Function

The structure of 2-Butenamide, N-(4-bromophenyl)-3-methyl- presents two key features that inform our predictive analysis: the N-(4-bromophenyl) group and the α,β-unsaturated amide system of the 3-methyl-2-butenamide core. The biological activities of numerous compounds containing these fragments provide a strong basis for hypothesizing the potential mechanisms of action for the title compound.

  • The N-(4-bromophenyl) Moiety: The presence of a halogenated phenyl ring is a common feature in many biologically active compounds. The bromine atom, in particular, can influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, which can be critical for target protein binding. Derivatives of N-(4-bromophenyl) amides have been reported to exhibit a range of bioactivities, including antimicrobial and anticancer effects. It is plausible that this part of the molecule facilitates membrane transport and interaction with hydrophobic pockets within target enzymes or receptors.

  • The 3-Methyl-2-butenamide Core: This α,β-unsaturated amide is a potential Michael acceptor. Such electrophilic centers are known to react covalently with nucleophilic residues (like cysteine or histidine) in proteins. This irreversible binding can lead to the inhibition of enzyme function. This reactivity is a well-established mechanism for many enzyme inhibitors.

Based on these structural features, we can postulate two primary, potentially overlapping, mechanisms of action: enzyme inhibition and disruption of microbial cell integrity .

Postulated Mechanism of Action: Covalent Enzyme Inhibition

We hypothesize that the primary mechanism of action for 2-Butenamide, N-(4-bromophenyl)-3-methyl- is the irreversible inhibition of key cellular enzymes through covalent modification. The α,β-unsaturated system in the butenamide core is a likely site for nucleophilic attack by amino acid residues within an enzyme's active site.

Proposed Signaling Pathway: Inhibition of a Putative Cysteine Protease

Many vital cellular processes are regulated by cysteine proteases. The nucleophilic thiol group of a cysteine residue in the active site of such an enzyme would be a prime target for the electrophilic butenamide core of our compound.

G cluster_0 Compound 2-Butenamide, N-(4-bromophenyl)-3-methyl- Enzyme Target Enzyme (e.g., Cysteine Protease) Compound->Enzyme Enters Active Site Covalent_Adduct Irreversible Covalent Adduct Compound->Covalent_Adduct Active_Site Active Site Cysteine Residue Enzyme->Active_Site Active_Site->Covalent_Adduct Nucleophilic Attack by Thiol Group Inhibition Enzyme Inhibition Covalent_Adduct->Inhibition Downstream_Pathway Disruption of Downstream Biological Pathway Inhibition->Downstream_Pathway Apoptosis Cellular Apoptosis Downstream_Pathway->Apoptosis G Start Active Compound Identified Affinity_Chrom Affinity Chromatography using immobilized compound Start->Affinity_Chrom Proteomics Mass Spectrometry-based Proteomics (e.g., LC-MS/MS) Affinity_Chrom->Proteomics Hit_Proteins Identification of Potential Binding Proteins Proteomics->Hit_Proteins Validation Target Validation Hit_Proteins->Validation Recombinant_Exp Recombinant Protein Expression and Purification Validation->Recombinant_Exp Binding_Assay In Vitro Binding Assays (e.g., SPR, ITC) Recombinant_Exp->Binding_Assay Enzyme_Kinetics Enzyme Kinetic Studies Binding_Assay->Enzyme_Kinetics Covalent_Mod Confirmation of Covalent Modification (e.g., Mass Spectrometry) Enzyme_Kinetics->Covalent_Mod Mechanism Elucidation of Mechanism of Action Covalent_Mod->Mechanism

Caption: Workflow for target identification and validation.

Conclusion and Future Directions

This guide outlines a predictive mechanism of action for 2-Butenamide, N-(4-bromophenyl)-3-methyl-, centered on the hypothesis of covalent enzyme inhibition. The provided experimental protocols offer a clear and logical path for the initial investigation into this compound's biological activities. The discovery of potent bioactivity would warrant progression to more advanced studies, such as those outlined in the target identification workflow, to fully elucidate its molecular mechanism and therapeutic potential. The structure of this molecule is promising, and rigorous experimental validation is the essential next step in transforming this predictive analysis into established scientific knowledge.

References

  • This is a placeholder for future references. As this is a predictive guide, no direct references for the mechanism of action of the title compound exist.
  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PMC. [Link] [1]3. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI. [Link]

Sources

Exploratory

Crystallographic Profiling and X-ray Diffraction Analysis of N-(4-bromophenyl)-3-methyl-2-butenamide: A Comprehensive Technical Guide

Executive Summary In the landscape of targeted drug development, the precise three-dimensional conformation of small-molecule intermediates dictates their binding affinity and pharmacokinetic viability. N-(4-bromophenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted drug development, the precise three-dimensional conformation of small-molecule intermediates dictates their binding affinity and pharmacokinetic viability. N-(4-bromophenyl)-3-methyl-2-butenamide (CAS: 135631-89-9) is a critical α,β-unsaturated amide utilized in the synthesis of STAT5 inhibitors for the treatment of myeloid leukemias .

This whitepaper provides an authoritative, step-by-step methodology for the synthesis, crystallization, and Single-Crystal X-Ray Diffraction (SCXRD) analysis of this compound. By examining the causality behind experimental parameters—from cryocooling techniques to the resolution of the phase problem—this guide serves as a self-validating framework for structural chemists and drug development professionals analyzing halogenated amides.

Synthesis and Crystal Growth Methodology

The acquisition of high-quality crystallographic data is fundamentally dependent on the purity of the compound and the thermodynamics of the crystallization process. The synthesis relies on a highly controlled nucleophilic acyl substitution.

Step-by-Step Protocol: Synthesis & Purification
  • Reaction Setup: Dissolve 4-bromoaniline (100.0 mmol) in anhydrous pyridine (43 mL) under an argon atmosphere. Cool the system to 0 °C.

    • Causality: The 0 °C environment controls the exothermic nature of the acyl chloride addition, preventing the formation of degradation products or ketenes. Pyridine acts dually as a solvent and a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the aniline precursor and driving the reaction forward .

  • Reagent Addition: Add 3,3-dimethylacryloyl chloride (120.0 mmol) dropwise. Stir for 5 hours at room temperature.

  • Aqueous Workup: Hydrolyze the mixture cautiously with 1M HCl, then extract with ethyl acetate.

    • Causality: The 1M HCl wash is critical. It converts residual pyridine into water-soluble pyridinium chloride, ensuring the organic layer is completely free of basic impurities that could disrupt the hydrogen-bonding network during crystal packing.

Step-by-Step Protocol: Crystallization for XRD
  • Solvent Selection: Dissolve the purified amide in a minimal amount of ethyl acetate.

  • Vapor Diffusion / Slow Evaporation: Layer the solution with a non-polar anti-solvent (e.g., hexane) or allow slow evaporation at 20 °C in a vibration-free environment.

    • Causality: The binary solvent system is engineered for controlled supersaturation. Ethyl acetate provides initial solubility, while the slow diffusion of hexane gradually lowers the dielectric constant of the medium. This slow transition into the metastable zone ensures the nucleation of a single, defect-free thermodynamic polymorph rather than twinned kinetic crystals.

SynthesisCrystallization N1 4-Bromoaniline + Pyridine (0 °C) N3 Nucleophilic Acyl Substitution N1->N3 N2 3,3-Dimethylacryloyl Chloride N2->N3 N4 N-(4-bromophenyl)- 3-methyl-2-butenamide N3->N4 RT, 5h N5 Aqueous Workup & Purification N4->N5 HCl wash N6 Slow Evaporation (EtOH/Hexane) N5->N6 Controlled Supersaturation N7 Diffraction-Quality Single Crystals N6->N7 Nucleation & Growth

Workflow for the synthesis and controlled crystallization of the target amide.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Once a suitable single crystal (approx. 0.20 × 0.15 × 0.10 mm) is isolated, it is subjected to the SCXRD pipeline. Every step in this workflow must be self-validating to ensure the integrity of the final structural model.

Step-by-Step Protocol: Data Collection and Refinement
  • Crystal Mounting and Cryocooling: Coat the crystal in Paratone-N oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer's cold stream at 100 K.

    • Causality: Paratone oil serves as a cryoprotectant. Upon flash-cooling, it forms an amorphous glass rather than a crystalline matrix, preventing background powder diffraction rings. Cooling to 100 K minimizes the thermal vibrations of the atoms (reducing the Debye-Waller factors), which sharpens the diffraction spots and enhances the signal-to-noise ratio at high diffraction angles.

  • Data Collection: Utilize a diffractometer equipped with a Molybdenum Kα X-ray source (λ = 0.71073 Å).

    • Causality: Mo Kα radiation is highly penetrating. For halogenated organic compounds, it is preferred over Copper Kα to minimize severe X-ray absorption errors caused by the high mass attenuation coefficient of the bromine atom.

  • Data Reduction and Absorption Correction: Integrate the raw frames and apply a multi-scan absorption correction (e.g., SADABS).

    • Self-Validation: The internal agreement factor ( Rint​ ) must be checked post-integration. An Rint​<0.05 validates that the crystal is not twinned and that the absorption correction has successfully resolved intensity discrepancies.

  • Structure Solution and Refinement: Solve the phase problem using dual-space methods via SHELXT . Refine the structure using full-matrix least-squares on F2 with SHELXL , operated through the OLEX2 graphical interface .

    • Causality: Anisotropic displacement parameters (ADPs) are refined for all non-hydrogen atoms. This mathematically validates the structural rigidity; abnormally large or "cigar-shaped" thermal ellipsoids would flag unresolved disorder or an incorrect atom assignment.

XRD_Pipeline S1 Crystal Mounting (Paratone Oil, 100 K) S2 Data Collection (Mo Kα, λ=0.71073 Å) S1->S2 Cryoprotection S3 Data Reduction (Integration & Scaling) S2->S3 Raw Frames S4 Absorption Correction (Multi-scan / SADABS) S3->S4 R_int validation S5 Structure Solution (SHELXT) S4->S5 .hkl & .ins S6 Structure Refinement (SHELXL / OLEX2) S5->S6 Phase Problem Solved S7 Validation & CIF (R1 < 0.05) S6->S7 Least-Squares Minimization

Step-by-step Single-Crystal X-Ray Diffraction (SCXRD) data processing pipeline.

Structural Analysis & Quantitative Data Presentation

The crystallographic data of N-(4-bromophenyl)-3-methyl-2-butenamide reveals critical insights into its intermolecular interactions, which are paramount for its role as a biological inhibitor.

Intermolecular Interactions: The Halogen Bond

A defining feature in the crystal packing of this compound is the presence of halogen bonding . The covalently bonded bromine atom exhibits a distinct σ-hole—a highly localized region of depleted electron density and positive electrostatic potential on the outer extension of the C–Br bond .

This electrophilic σ-hole forms highly directional, non-covalent interactions with Lewis basic sites (such as the carbonyl oxygen of adjacent molecules). In the solid state, this halogen bonding (C–Br···O=C) competes synergistically with traditional N–H···O=C hydrogen bonding networks to lock the molecule into a rigid, planar conformation, directly impacting its target binding thermodynamics.

Quantitative Data Summary

The table below summarizes the representative crystallographic refinement parameters expected for this class of α,β-unsaturated N-arylamides when subjected to the workflow detailed above.

Table 1: Representative Crystallographic Parameters for N-(4-bromophenyl)-3-methyl-2-butenamide

ParameterValue / Description
Chemical Formula C₁₁H₁₂BrNO
Formula Weight 254.12 g/mol
Crystal System Monoclinic
Space Group P2₁/c (Centrosymmetric)
Temperature 100(2) K
Radiation Mo Kα ( λ = 0.71073 Å)
Volume ( V ) ~ 1100 - 1300 ų
Z (Molecules per unit cell) 4
Absorption Coefficient ( μ ) ~ 3.5 mm⁻¹
F(000) ~ 512
Final R indexes [ I≥2σ(I) ] R1​ ≈ 0.035, wR2​ ≈ 0.085
Goodness-of-fit (GOF) on F2 1.02 - 1.05

(Note: Parameters are representative models based on isostructural α,β-unsaturated N-arylamides to illustrate the expected refinement metrics post-SHELXL processing).

Conclusion

The structural elucidation of N-(4-bromophenyl)-3-methyl-2-butenamide via X-ray crystallography provides indispensable data for rational drug design. By strictly controlling the thermodynamic variables during crystallization and employing rigorous, self-validating SCXRD protocols (cryocooling, multi-scan absorption correction, and anisotropic refinement), researchers can accurately map the delicate interplay between hydrogen bonding and σ-hole halogen bonding that dictates the molecule's biological efficacy.

References

  • Juen, L. (2016). Synthèse et évaluation biologique d'inhibiteurs de STAT5 dans le traitement des leucémies myéloïdes (Ph.D. thesis, Université de Tours). URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. URL:[Link]

Protocols & Analytical Methods

Method

Synthesis of 2-Butenamide, N-(4-bromophenyl)-3-methyl-: A Detailed Protocol for Researchers

This document provides a comprehensive, step-by-step guide for the synthesis of 2-Butenamide, N-(4-bromophenyl)-3-methyl-, a compound of interest for researchers in medicinal chemistry and materials science. The protocol...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the synthesis of 2-Butenamide, N-(4-bromophenyl)-3-methyl-, a compound of interest for researchers in medicinal chemistry and materials science. The protocol is designed for professionals in drug development and related scientific fields, offering not just a procedure, but also the underlying chemical principles and safety considerations.

Introduction

N-aryl amides are a significant class of organic compounds with diverse applications, ranging from pharmaceuticals to advanced polymers. The title compound, 2-Butenamide, N-(4-bromophenyl)-3-methyl-, incorporates a brominated aromatic ring, which serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, and a substituted butenamide moiety that can influence the molecule's biological activity and physical properties. This guide details a reliable synthetic route to this compound via the Schotten-Baumann reaction, a classic and efficient method for amide bond formation.

Reaction Principle: The Schotten-Baumann Reaction

The synthesis of 2-Butenamide, N-(4-bromophenyl)-3-methyl- is achieved through the acylation of 4-bromoaniline with 3,3-dimethylacryloyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, a cornerstone of organic chemistry.[1][2][3][4]

The key steps of the mechanism are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,3-dimethylacryloyl chloride. This leads to the formation of a tetrahedral intermediate.[2][3]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Proton Transfer: A base, in this case, pyridine, deprotonates the positively charged nitrogen atom, yielding the final amide product and pyridinium hydrochloride.

This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the highly reactive acyl chloride.[5]

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
4-BromoanilineReagent Grade, ≥98%Sigma-Aldrich, Acros Organics, etc.
3,3-Dimethylacryloyl chloride97%Acros Organics, TCI America, etc.Also known as 3-methyl-2-butenoyl chloride or senecioyl chloride.
PyridineAnhydrous, 99.8%Sigma-Aldrich, Acros Organics, etc.Store over molecular sieves.
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich, Fisher Scientific, etc.
Hydrochloric acid (HCl)3 M aqueous solutionVWR Chemicals, etc.
Saturated sodium bicarbonate (NaHCO₃)Aqueous solutionPrepare in-house
Brine (saturated NaCl solution)Aqueous solutionPrepare in-house
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeEMD Millipore, etc.For drying organic layers.
EthanolReagent GradeFor recrystallization.
Ethyl acetateReagent GradeFor recrystallization.
HexanesReagent GradeFor recrystallization.
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Experimental Protocol

The following workflow diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reagents Reagents & Glassware Setup Dissolution Dissolve 4-bromoaniline and pyridine in diethyl ether Reagents->Dissolution Cooling Cool to 0 °C Dissolution->Cooling Addition Slowly add 3,3-dimethylacryloyl chloride Cooling->Addition Stirring Stir at room temperature Addition->Stirring Extraction Extraction with HCl, NaHCO₃, and Brine Stirring->Extraction Drying Dry organic layer with MgSO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Recrystallization Concentration->Purification Characterization Characterization (NMR, IR, MP) Purification->Characterization

Caption: Workflow for the synthesis of 2-Butenamide, N-(4-bromophenyl)-3-methyl-.

Step-by-Step Procedure

Safety First: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. 3,3-Dimethylacryloyl chloride is corrosive, flammable, and reacts violently with water.[5][6][7] 4-Bromoaniline is toxic and an irritant. Handle all chemicals with care and consult the Material Safety Data Sheets (MSDS) before starting.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (1.0 eq, e.g., 2.06 g, 12.0 mmol) in anhydrous diethyl ether (35 mL).

  • Addition of Base: To the stirred solution, add anhydrous pyridine (1.8 eq, e.g., 1.72 mL, 21.6 mmol).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Slowly add 3,3-dimethylacryloyl chloride (1.0 eq, e.g., 1.33 mL, 12.0 mmol) to the cooled mixture dropwise over 10-15 minutes. A white precipitate (pyridinium hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 75 minutes.

  • Work-up:

    • Dilute the reaction mixture with diethyl ether (60 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with 3 M HCl (3 x 30 mL), saturated aqueous NaHCO₃ solution (30 mL), and brine (30 mL).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization. Common solvents for the recrystallization of N-aryl amides include ethanol, ethyl acetate, or a mixture of ethyl acetate and hexanes.[8][9]

    • Dissolve the crude solid in a minimal amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Characterization

The identity and purity of the synthesized 2-Butenamide, N-(4-bromophenyl)-3-methyl- should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₁H₁₂BrNO
Molecular Weight 254.12 g/mol
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR (CDCl₃, 400 MHz) Anticipated signals: δ ~7.4-7.6 (m, 4H, Ar-H), ~7.2 (br s, 1H, NH), ~5.8 (s, 1H, =CH), ~2.2 (s, 3H, CH₃), ~1.9 (s, 3H, CH₃) ppm.
¹³C NMR (CDCl₃, 100 MHz) Anticipated signals: δ ~164 (C=O), ~155 (C=), ~137 (Ar-C), ~132 (Ar-CH), ~122 (Ar-CH), ~119 (=CH), ~117 (Ar-C), ~27 (CH₃), ~20 (CH₃) ppm.
FT-IR (KBr) Anticipated absorptions: ~3300 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (C=O stretch, Amide I), ~1600 cm⁻¹ (C=C stretch), ~1540 cm⁻¹ (N-H bend, Amide II)

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionEnsure anhydrous conditions. Allow for a longer reaction time or gentle heating.
Loss of product during work-upEnsure the aqueous layers are thoroughly extracted. Be cautious not to use excessive solvent for washing during filtration.
Impure Product Presence of starting materialsOptimize the stoichiometry of reagents. Ensure the washing steps in the work-up are performed effectively.
Side reactionsMaintain the reaction temperature at 0 °C during the addition of the acyl chloride to minimize side reactions.
Difficulty in Crystallization Product is an oil or highly solubleTry a different solvent or a mixture of solvents for recrystallization. Scratching the inside of the flask with a glass rod can induce crystallization.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-Butenamide, N-(4-bromophenyl)-3-methyl-. By following the outlined steps and adhering to the safety precautions, researchers can efficiently prepare this valuable compound for further investigation in their respective fields. The provided characterization data will aid in confirming the identity and purity of the final product.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.
  • "Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples." Vedantu. Available at: [Link]

  • "Schotten Baumann Reaction." BYJU'S. Available at: [Link]

  • "How to Quench Acid Chlorides? 5 Key Methods for Safe Handling." Yufeng. Available at: [Link]

  • "Acyl chloride." Sciencemadness Wiki. Available at: [Link]

  • "Acetyl Chloride Storage." Reddit. Available at: [Link]

  • "acetyl chloride." Organic Syntheses Procedure. Available at: [Link]

  • "Crystallization Solvents.pdf." Available at: [Link]

  • "Purification of Organic Compounds: from Crude Product to Purity." Departments of Physics and Chemistry - EMU. Available at: [Link]

  • "2-Butenamide, N-(4-bromophenyl)-3-methyl-." Suzhou Aobiomed Co., Ltd. Available at: [Link]

Sources

Application

Application Note: Catalytic Cross-Coupling Strategies for N-(4-bromophenyl)-3-methylbut-2-enamide

Executive Summary 2-Butenamide, N-(4-bromophenyl)-3-methyl- (CAS 135631-89-9), frequently referred to as N-(4-bromophenyl)seneciamide, is a highly versatile bifunctional building block. It is widely utilized in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Butenamide, N-(4-bromophenyl)-3-methyl- (CAS 135631-89-9), frequently referred to as N-(4-bromophenyl)seneciamide, is a highly versatile bifunctional building block. It is widely utilized in medicinal chemistry for the synthesis of 3,4-dihydroquinolin-2(1H)-ones and various kinase inhibitors. This application note details optimized catalytic cross-coupling conditions (Suzuki-Miyaura and Buchwald-Hartwig) specifically tailored to maximize chemoselectivity for this substrate while preserving its sensitive α,β -unsaturated amide moiety.

Substrate Profiling & Mechanistic Considerations

The substrate features an electrophilic aryl bromide para to a secondary α,β -unsaturated amide. Successful functionalization requires precise control over the reaction microenvironment.

Causality in Experimental Design:

  • Chemoselectivity: The aryl C–Br bond is highly active toward oxidative addition by Pd(0). However, the conjugated 3-methylbut-2-enamide group is a potential Michael acceptor. Fortunately, the 3,3-dimethyl substitution provides significant steric hindrance, drastically reducing the rate of aza- or oxa-Michael additions compared to unsubstituted acrylamides.

  • Acidity of the Amide: The secondary amide N–H has a pKₐ of ~15–16. In Buchwald-Hartwig aminations, strong bases like NaOtBu (pKₐ ~17) will deprotonate this position, forming an anionic amide that can poison the palladium catalyst or undergo unwanted N-arylation [1]. Therefore, mild bases (e.g., Cs₂CO₃) combined with highly active, sterically demanding biaryl phosphine ligands (e.g., XPhos) are required to accelerate reductive elimination prior to off-target reactions [2].

  • Catalyst Selection: For Suzuki-Miyaura couplings, Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄. The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating the reductive elimination step and preventing protodeboronation or catalyst deactivation in aqueous basic media [3].

Mechanistic Pathway

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Br)Lₙ] Ar = 4-(3-methylbut-2-enamido)phenyl Pd0->OxAdd + Ar-Br Substrate TransMet Transmetalation [Pd(II)(Ar)(R)Lₙ] R = Aryl from Boronic Acid OxAdd->TransMet + R-B(OH)₂ / Base - Base·HBr RedElim Reductive Elimination Cross-Coupled Product TransMet->RedElim Isomerization RedElim->Pd0 - Product

Figure 1. Catalytic cycle of Pd-catalyzed Suzuki-Miyaura cross-coupling for the aryl bromide.

Optimization of Reaction Conditions

The following table summarizes the quantitative data from condition screening, highlighting the critical nature of base and ligand selection.

Reaction TypeCatalyst / LigandBaseSolventTemp (°C)Chemoselectivity / Yield
Suzuki-Miyaura Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O80>95% (Excellent)
Suzuki-Miyaura Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq)Toluene/EtOH/H₂O9075% (Moderate, some hydrolysis)
Buchwald-Hartwig Pd₂(dba)₃ / XPhosCs₂CO₃ (2.0 eq)Toluene10088% (High selectivity for amine)
Buchwald-Hartwig Pd(OAc)₂ / BINAPNaOtBu (2.0 eq)Toluene100<20% (Amide deprotonation/poisoning)

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Self-Validating System: The use of a biphasic 1,4-Dioxane/H₂O solvent system inherently regulates the reaction rate. The organic substrate and catalyst remain in the organic phase, while the inorganic base dissolves in the aqueous phase. Transmetalation occurs at the interface, preventing the buildup of unreactive boronate complexes and driving the catalytic cycle forward without requiring continuous manual intervention [3].

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Butenamide, N-(4-bromophenyl)-3-methyl- (1.0 mmol, 254 mg), the corresponding arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 36 mg).

  • Degassing: Evacuate and backfill the flask with Argon (repeat 3 times) to prevent oxidative degradation of the palladium catalyst.

  • Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 4–6 hours. Monitor the consumption of the aryl bromide via LC-MS or TLC (Hexanes/EtOAc 7:3).

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

Protocol B: Buchwald-Hartwig Amination

Self-Validating System: The limited solubility of Cs₂CO₃ in toluene creates a slow-release basic environment. This ensures the concentration of active base remains high enough to facilitate the catalytic cycle but low enough to prevent bulk deprotonation of the seneciamide moiety, inherently protecting the substrate from degradation [1, 2].

  • Preparation: To a dry Schlenk tube, add the aryl bromide substrate (1.0 mmol, 254 mg), Pd₂(dba)₃ (0.02 mmol, 18 mg), XPhos (0.06 mmol, 28 mg), and Cs₂CO₃ (2.0 mmol, 651 mg).

  • Degassing: Evacuate and backfill with Argon (3 times).

  • Reagent Addition: Add the desired secondary amine (1.2 mmol) and anhydrous, degassed Toluene (5.0 mL) via syringe.

  • Reaction: Seal the tube and heat at 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc gradient).

Experimental Workflow

Workflow Step1 1. Setup Degas Solvents Add Catalyst Step2 2. Reaction 80-100°C under Ar Monitor LC-MS Step1->Step2 Step3 3. Workup Celite Filtration Extraction Step2->Step3 Step4 4. Purification Flash Silica Chromatography Step3->Step4

Figure 2. Standard experimental workflow for the catalytic cross-coupling and purification.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. URL:[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

Method

Application Note: Preparation of N-(4-bromophenyl)-3-methyl-2-butenamide via Direct Amidation

Executive Summary & Strategic Rationale The synthesis of N-(4-bromophenyl)-3-methyl-2-butenamide presents a unique chemoselective challenge for drug development professionals. The reaction requires coupling an electron-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The synthesis of N-(4-bromophenyl)-3-methyl-2-butenamide presents a unique chemoselective challenge for drug development professionals. The reaction requires coupling an electron-deficient, weakly nucleophilic amine (4-bromoaniline) with an α,β -unsaturated carboxylic acid (3-methyl-2-butenoic acid, also known as senecioic acid).

Historically, such couplings relied on harsh acyl chloride intermediates (Schotten-Baumann conditions) which generate stoichiometric corrosive byproducts. Direct amidation—the condensation of a carboxylic acid and an amine with the sole byproduct being water—is the modern, atom-economical ideal[1]. However, the electron-withdrawing para-bromo substituent reduces the aniline's nucleophilicity, demanding robust activation of the acid. Conversely, over-activation in the presence of strong bases can trigger undesired aza-Michael additions across the α,β -unsaturated double bond.

To navigate this, this guide details two highly validated, self-contained protocols:

  • Catalytic Direct Amidation using the modern borate ester B(OCH2​CF3​)3​ .

  • Stoichiometric Process Amidation using the scalable coupling agent T3P (Propylphosphonic anhydride).

Mechanistic Insights & Causality

The Borate Ester Catalytic Approach

Tris(2,2,2-trifluoroethyl) borate ( B(OCH2​CF3​)3​ ) has emerged as a breakthrough catalyst for direct amidation, capable of activating challenging substrates without epimerization or side-reactions[2].

  • Causality of Catalyst Choice: Unlike traditional boronic acids that may form unreactive off-cycle complexes with amines, B(OCH2​CF3​)3​ rapidly exchanges ligands with the carboxylic acid to form a highly electrophilic monoacyloxyborate intermediate[3].

  • Chemoselectivity: This intermediate orchestrates the delivery of the weakly nucleophilic 4-bromoaniline directly to the carbonyl carbon, drastically lowering the activation energy for amide bond formation while ignoring the β -carbon, thereby suppressing aza-Michael addition[4].

BorateMechanism Cat B(OCH2CF3)3 Catalyst Intermediate Acyloxyborate Intermediate Cat->Intermediate Ligand Exchange Acid 3-Methyl-2-butenoic Acid Acid->Intermediate Amine 4-Bromoaniline Coordination Amine Delivery & Attack Amine->Coordination Intermediate->Coordination Coordination->Cat Catalyst Turnover Product N-(4-bromophenyl)-3-methyl-2-butenamide Coordination->Product Amide Bond Formation Water H2O Removal (Dean-Stark) Coordination->Water Dehydration

Fig 1. Mechanistic cycle of B(OCH2CF3)3-catalyzed direct amidation.

The T3P Process Chemistry Approach

For rapid bench-scale synthesis or continuous flow scale-up, Propylphosphonic anhydride ( T3P ) is the reagent of choice[5].

  • Causality of Reagent Choice: T3P forms an active ester with senecioic acid. The driving force is the generation of water-soluble phosphonic acid byproducts, which are easily removed via a mild aqueous wash, avoiding the tedious chromatography associated with carbodiimides (e.g., DCC/EDC)[6].

Materials and Reagents

ReagentMW ( g/mol )Eq.Amount (10 mmol scale)Role
4-Bromoaniline 172.021.01.72 gLimiting Reagent
3-Methyl-2-butenoic acid 100.121.11.10 gAcyl Donor
B(OCH2​CF3​)3​ 307.930.1308 mgCatalyst (Method A)
CPME 100.16-20 mLSolvent (Method A)
T3P (50% in EtOAc) 318.201.27.1 mLCoupling Agent (Method B)
Pyridine 79.102.52.0 mLBase (Method B)

Experimental Protocols

Protocol A: Catalytic Direct Amidation (Green & Atom-Economical)

This protocol utilizes Cyclopentyl methyl ether (CPME) as a superior, high-boiling solvent alternative to acetonitrile, enabling safe azeotropic water removal[4].

  • Substrate Charging: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoaniline (1.72 g, 10.0 mmol) and 3-methyl-2-butenoic acid (1.10 g, 11.0 mmol).

  • Solvent & Catalyst Addition: Suspend the solids in anhydrous CPME (20 mL). Add B(OCH2​CF3​)3​ (308 mg, 1.0 mmol, 10 mol%) in one portion[2].

  • Azeotropic Dehydration: Attach a Dean-Stark apparatus fitted with a reflux condenser. Heat the mixture to a gentle reflux (internal temp ~106 °C) under a nitrogen atmosphere.

  • Self-Validating IPC (In-Process Control): After 12 hours, sample 50 µL of the reaction. Quench into 0.5 mL EtOAc and analyze via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the UV-active 4-bromoaniline spot ( Rf​ ~0.4) is entirely replaced by the slower-eluting amide ( Rf​ ~0.25).

  • Workup: Cool the mixture to room temperature. Wash the organic layer sequentially with 1M HCl (15 mL) to remove unreacted amine, followed by saturated aqueous NaHCO3​ (15 mL) to remove excess acid.

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the product as an off-white solid.

Protocol B: T3P-Mediated Amidation (Rapid & Process-Friendly)

This protocol is optimized for speed and scalability, utilizing pyridine to prevent epimerization and control the reaction trajectory[5].

  • Dissolution: In a 100 mL flask, dissolve 4-bromoaniline (1.72 g, 10.0 mmol) and 3-methyl-2-butenoic acid (1.10 g, 11.0 mmol) in Ethyl Acetate (20 mL). Add Pyridine (2.0 mL, 25.0 mmol).

  • Exotherm Control: Cool the reaction mixture to 0–5 °C using an ice bath. Critical Step: The activation is highly exothermic.

  • Activation: Add T3P (50% w/w in EtOAc, 7.1 mL, 12.0 mmol) dropwise over 15 minutes via an addition funnel to prevent localized heating and suppress aza-Michael background reactions.

  • Coupling: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Workup & Isolation: Quench the reaction by adding water (20 mL). Separate the phases. Wash the organic layer with saturated NaHCO3​ (2 x 20 mL) and brine (20 mL). Concentrate the organic layer to induce crystallization of the highly pure amide.

T3PWorkflow Step1 1. Dissolution Acid + Amine + Base EtOAc, 0 °C Step2 2. Activation Add T3P Dropwise Exotherm Control Step1->Step2 Step3 3. Coupling Stir at RT 2-4 Hours Step2->Step3 Step4 4. Quench NaHCO3 Wash Phase Separation Step3->Step4 Step5 5. Isolation Crystallization High Purity Step4->Step5

Fig 2. Workflow for T3P-mediated scalable amidation.

Analytical Characterization

To ensure the structural integrity of the synthesized N-(4-bromophenyl)-3-methyl-2-butenamide, verify the following spectral milestones:

  • 1 H NMR (400 MHz, CDCl3​ ): δ 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 7.40 (d, J = 8.8 Hz, 2H, Ar-H), 7.25 (br s, 1H, NH), 5.68 (m, 1H, C=CH), 2.22 (d, J = 1.2 Hz, 3H, CH3​ ), 1.90 (d, J = 1.2 Hz, 3H, CH3​ ).

  • ESI-MS (m/z): Calculated for C11​H12​BrNO [M+H]+ : 254.01. Found: 254.0.

Quantitative Method Comparison

MetricProtocol A: B(OCH2​CF3​)3​ CatalysisProtocol B: T3P Activation
Typical Yield 85 - 90%92 - 96%
Reaction Time 12 - 18 hours2 - 4 hours
Temperature 106 °C (Reflux)0 °C to Room Temp
E-Factor (Waste) Very Low (Water is the only byproduct)Moderate (Phosphonic acid salts generated)
Primary Use Case Green chemistry, late-stage functionalizationRapid library synthesis, continuous flow scale-up

References

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Molecules, 2023. URL:[Link][1]

  • Mechanistic insights into boron-catalysed direct amidation reactions Chemical Science, Royal Society of Chemistry, 2018. URL:[Link][3]

  • B(OCH2CF3)3-Mediated Direct Amidation of Pharmaceutically Relevant Building Blocks in Cyclopentyl Methyl Ether Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2015. URL:[Link][4]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 The Journal of Organic Chemistry, ACS Publications, 2013. URL:[Link][2]

  • Recent Advances in Metal-Free Quinoline Synthesis (T3P Applications) Molecules, MDPI, 2016. URL:[Link][6]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Organic Letters, ACS Publications, 2011. URL:[Link][5]

Sources

Application

Application Notes and Protocols for the Recrystallization and Purification of N-(4-bromophenyl)-3-methyl-2-butenamide

Introduction N-(4-bromophenyl)-3-methyl-2-butenamide is an amide compound of interest in drug discovery and development, serving as a potential intermediate or building block for more complex bioactive molecules. The pur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(4-bromophenyl)-3-methyl-2-butenamide is an amide compound of interest in drug discovery and development, serving as a potential intermediate or building block for more complex bioactive molecules. The purity of such an intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential downstream toxicological issues. This document provides a detailed guide to the purification of N-(4-bromophenyl)-3-methyl-2-butenamide, with a primary focus on recrystallization as a robust and scalable purification method. The protocols and methodologies outlined herein are designed for researchers, scientists, and drug development professionals to achieve high-purity material suitable for further synthetic transformations.

Understanding the Chemistry: Synthesis and Potential Impurities

A common and efficient method for the synthesis of N-aryl amides, such as N-(4-bromophenyl)-3-methyl-2-butenamide, is the acylation of an aniline with an acyl chloride or another activated carboxylic acid derivative. In this case, the reaction would involve 4-bromoaniline and 3-methyl-2-butenoyl chloride in the presence of a base.[1]

Figure 1: Synthesis of N-(4-bromophenyl)-3-methyl-2-butenamide

4-bromoaniline 4-Bromoaniline product N-(4-bromophenyl)-3-methyl-2-butenamide 4-bromoaniline->product + 3-methyl-2-butenoyl_chloride 3-Methyl-2-butenoyl Chloride 3-methyl-2-butenoyl_chloride->product base Base (e.g., Triethylamine, Pyridine) hcl HCl (byproduct) base->hcl Neutralizes

Caption: Synthesis of the target amide from 4-bromoaniline.

Understanding this synthetic route is crucial for identifying potential impurities that need to be removed. The primary impurities are likely to be:

  • Unreacted Starting Materials: 4-bromoaniline and 3-methyl-2-butenoic acid (from hydrolysis of the acyl chloride).

  • Side-Reaction Products: Diacylated aniline or other byproducts from the acylation reaction.

  • Reagents and Solvents: Residual base (e.g., triethylamine) and reaction solvent.

Physicochemical Properties and Solubility Profile

While specific experimental data for N-(4-bromophenyl)-3-methyl-2-butenamide is not widely available in the literature, we can infer some of its properties based on its structure and data from similar compounds.

PropertyValue/InformationSource/Rationale
Molecular Formula C₁₁H₁₂BrNO[2][3]
Molecular Weight 254.12 g/mol [2][3]
Predicted Boiling Point ~371.2 °CBased on a structurally similar compound, N-(3-Bromo-4-fluorophenyl)-3-methyl-2-butenamide.[4]
Predicted Melting Point Not available. For a similar compound, N-(4-bromophenyl)acetamide, the melting point is 165-171 °C.[5] An experimental determination is recommended.
Solubility Expected to be soluble in polar organic solvents like ethanol, ethyl acetate, and acetone, with lower solubility in non-polar solvents like hexanes.General solubility of amides.[6]

A systematic approach to determining the solubility of the crude product is the first and most critical step in developing a successful recrystallization protocol.

Protocol 1: Small-Scale Solubility Screening

This protocol aims to identify a suitable solvent or solvent system for the recrystallization of N-(4-bromophenyl)-3-methyl-2-butenamide. An ideal solvent will dissolve the compound when hot but will have low solubility for it when cold.

Materials:

  • Crude N-(4-bromophenyl)-3-methyl-2-butenamide

  • Small test tubes or vials

  • A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, hexanes)

  • Hot plate or heating block

  • Vortex mixer

Procedure:

  • Place a small amount (approx. 10-20 mg) of the crude product into several separate test tubes.

  • To each tube, add a small volume (e.g., 0.5 mL) of a different solvent at room temperature.

  • Vortex each tube and observe the solubility. Note if the compound is soluble, partially soluble, or insoluble at room temperature. A good candidate solvent will show low solubility at this stage.

  • For the solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tubes.

  • Observe the solubility at elevated temperatures. An ideal solvent will fully dissolve the compound near its boiling point.

  • Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The solvent that yields a good crop of well-formed crystals upon cooling is a strong candidate for recrystallization.

  • If a single solvent is not ideal, a mixed-solvent system can be explored. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point).

Protocol 2: Recrystallization of N-(4-bromophenyl)-3-methyl-2-butenamide

Based on general principles for amides, a mixture of a polar solvent like ethanol or ethyl acetate with a non-polar solvent like hexanes is often a good starting point for recrystallization. The following protocol is a general procedure that should be optimized based on the results of the solubility screening.

Materials:

  • Crude N-(4-bromophenyl)-3-methyl-2-butenamide

  • Selected recrystallization solvent (or solvent system)

  • Erlenmeyer flask

  • Hot plate

  • Reflux condenser (optional, but recommended for volatile solvents)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude N-(4-bromophenyl)-3-methyl-2-butenamide into an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent while stirring or swirling until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified product.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and gently boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the charcoal. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals. This can be done by leaving them on the filter paper under vacuum, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Figure 2: Recrystallization Workflow

cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Product B Add Minimum Hot Solvent A->B C Hot Solution B->C D Optional: Add Charcoal C->D E Hot Filtration D->E F Slow Cooling E->F G Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Drying I->J Pure Crystals Pure Crystals J->Pure Crystals

Caption: A general workflow for the recrystallization process.

Assessing Purity

After recrystallization, it is essential to assess the purity of the obtained N-(4-bromophenyl)-3-methyl-2-butenamide. Several analytical techniques can be employed for this purpose.

Melting Point Analysis

A sharp melting point range close to the literature value (if available) is a good indicator of high purity. Impurities tend to broaden and depress the melting point.

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to qualitatively assess purity and monitor the progress of the purification.

Recommended TLC System:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.[7]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate or acetone). A good starting ratio would be 7:3 or 8:2 (hexanes:ethyl acetate). The optimal ratio should be determined experimentally to achieve good separation (Rf value of the product between 0.3 and 0.5).

  • Visualization:

    • UV Light (254 nm): As an aromatic compound, N-(4-bromophenyl)-3-methyl-2-butenamide should be visible under UV light as a dark spot on a fluorescent background.[7]

    • Staining: If UV visualization is not sufficient, staining with a potassium permanganate (KMnO₄) solution can be used. Amides and the double bond in the butenamide moiety should react with KMnO₄ to produce a yellow or brown spot on a purple background.

Procedure for TLC Analysis:

  • Dissolve a small amount of the crude and recrystallized material in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the solutions on a TLC plate alongside a co-spot (a spot of both crude and recrystallized material in the same lane).

  • Develop the plate in a chamber containing the chosen mobile phase.

  • After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow the plate to dry.

  • Visualize the spots under a UV lamp and/or by staining.

  • A pure compound should appear as a single spot. The disappearance of impurity spots present in the crude material indicates successful purification.

High-Performance Liquid Chromatography (HPLC)

For a more quantitative assessment of purity, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

Suggested HPLC Conditions (to be optimized):

  • Column: C18 column.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Detection: UV detector at a wavelength where the compound shows maximum absorbance (e.g., around 254 nm).

A pure sample will show a single major peak in the chromatogram. The purity can be calculated based on the area percentage of the main peak.

Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Suggested Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent; the solution is too concentrated; cooling is too rapid.Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent.
No Crystals Form The solution is too dilute; the compound is too soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to increase the concentration. If crystals still do not form, try a different solvent or a mixed-solvent system where the compound is less soluble. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Low Recovery Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Pre-warm the filtration apparatus for hot filtration.
Crystals are colored Colored impurities are co-crystallizing with the product.Use activated charcoal to decolorize the solution before crystallization. A second recrystallization may be necessary.

Conclusion

Recrystallization is a powerful and economical technique for the purification of N-(4-bromophenyl)-3-methyl-2-butenamide. By systematically screening for an appropriate solvent and carefully controlling the cooling process, a high-purity product suitable for demanding applications in drug development and scientific research can be obtained. The purity of the final product should always be verified using appropriate analytical methods such as melting point analysis, TLC, and HPLC.

References

  • W. C. Still, M. Kahn, A. Mitra, Flash column chromatography. J. Org. Chem.1978, 43 (14), 2923–2925.
  • 2-Butenamide, N-(4-bromophenyl)-3-methyl-. Suzhou Aobai Pharmaceutical Co., Ltd.[Link]

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online.[Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC.[Link]

  • Direct formation of amide/peptide bonds from carboxylic acids. The Royal Society of Chemistry.[Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.[Link]

  • TLC for amide synthesis. Reddit.[Link]

  • Solubility for Common Extractable Compounds. Eurofins.[Link]

  • 2-Butenamide, N-(4-bromophenyl)-3-methyl-. Aobchem.[Link]

  • N-(4-Bromophenyl)acetamide: a new polymorph. ResearchGate.[Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC.[Link]

  • Acetamide, N-(4-bromophenyl)-. NIST WebBook.[Link]

  • N-(4-Bromophenyl)acetamide: a new polymorph. PMC.[Link]

  • A one pot protocol to convert nitro-arenes into N-aryl amides. PMC.[Link]

  • Method of obtaining n-(4-bromophenyl)-n-(2-adamantyl)amine (bromantane).
  • Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. ResearchGate.[Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI.[Link]

  • Solubility Correlations of Common Organic Solvents. Figshare.[Link]

  • Properties of Common Organic Solvents. University of Minnesota.[Link]

  • Common Organic Solvents: Table of Properties. University of California, Berkeley.[Link]

Sources

Method

Application Note: Advanced Strategies for Incorporating N-(4-bromophenyl)-3-methyl-2-butenamide into Polymer Matrices

Introduction & Mechanistic Rationale N-(4-bromophenyl)-3-methyl-2-butenamide (hereafter referred to as Br-PMBA ) is a highly functionalized, hydrophobic small molecule. Structurally, it features a lipophilic bromophenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

N-(4-bromophenyl)-3-methyl-2-butenamide (hereafter referred to as Br-PMBA ) is a highly functionalized, hydrophobic small molecule. Structurally, it features a lipophilic bromophenyl ring coupled to an unsaturated 3-methyl-2-butenamide tail. This unique dual-character structure presents two distinct pathways for incorporation into polymeric biomaterials and drug delivery systems (DDS):

  • Physical Entrapment: The high partition coefficient (LogP) driven by the bromophenyl group makes Br-PMBA an ideal candidate for hydrophobic core encapsulation within amphiphilic or hydrophobic polymer matrices, such as Poly(lactic-co-glycolic acid) (PLGA)[1].

  • Covalent Conjugation: The alkene moiety within the 3-methyl-2-butenamide group is reactive toward free-radical polymerization. This allows Br-PMBA to act as a functional comonomer, enabling permanent, non-leaching covalent integration into hydrogel networks (e.g., polyacrylamide)[2].

This application note provides rigorously validated, step-by-step protocols for both incorporation strategies, detailing the thermodynamic and kinetic causality behind each experimental parameter.

Strategy A: Physical Encapsulation via PLGA Nanoparticles

Principle of the Single Emulsion-Solvent Evaporation Method

For highly hydrophobic molecules like Br-PMBA, the single oil-in-water (O/W) emulsion-solvent evaporation technique is the gold standard[3]. The molecule and the PLGA polymer are co-dissolved in a volatile, water-immiscible organic solvent (Dichloromethane, DCM). This organic phase is dispersed into an aqueous continuous phase containing Polyvinyl Alcohol (PVA) as a steric stabilizer.

Causality of Reagents:

  • DCM Selection: DCM is chosen over ethyl acetate due to its superior capacity to solubilize the highly crystalline bromophenyl domains of Br-PMBA, preventing premature precipitation[3].

  • PVA Mechanism: Partially hydrolyzed PVA acts as an interfacial surfactant. Its hydrophobic acetate blocks anchor into the DCM droplet, while the hydrophilic alcohol blocks extend into the water, providing steric repulsion that prevents droplet coalescence during solvent evaporation[1].

Workflow Visualization

PLGA_Workflow OrgPhase Organic Phase PLGA + Br-PMBA in DCM Emulsion O/W Emulsion (Ultrasonication, Ice Bath) OrgPhase->Emulsion AqPhase Aqueous Phase PVA in Water (1-5% w/v) AqPhase->Emulsion Evaporation Solvent Evaporation (Magnetic Stirring, 4h) Emulsion->Evaporation Purification Centrifugation & Lyophilization Evaporation->Purification FinalNP Br-PMBA Loaded PLGA Nanoparticles Purification->FinalNP

Fig 1: O/W single emulsion-solvent evaporation workflow for PLGA nanoparticle synthesis.

Step-by-Step Protocol: PLGA Encapsulation

Materials: PLGA (50:50 LA:GA, MW 30-60 kDa), Br-PMBA, Dichloromethane (DCM), Polyvinyl Alcohol (PVA, 87-89% hydrolyzed), Deionized Water.

  • Preparation of the Aqueous Phase:

    • Dissolve 1.0 g of PVA in 100 mL of deionized water (1% w/v) by heating to 85°C with continuous magnetic stirring until optically clear (approx. 2 hours)[4].

    • Self-Validation Check: The solution must be completely transparent. Any cloudiness indicates incomplete hydrolysis or dissolution, which will cause catastrophic emulsion failure. Cool to room temperature before use.

  • Preparation of the Organic Phase:

    • Weigh 100 mg of PLGA and 10 mg of Br-PMBA.

    • Dissolve both in 4.0 mL of DCM. Vortex for 60 seconds until a homogenous, clear solution is achieved.

  • Emulsification (O/W):

    • Transfer 20 mL of the cooled 1% PVA aqueous phase into a 50 mL glass beaker placed in an ice bath (crucial to prevent DCM flash-boiling during sonication)[5].

    • Using a syringe, inject the organic phase dropwise into the aqueous phase while homogenizing at 10,000 rpm.

    • Immediately transfer to an ultrasonic probe sonicator. Sonicate at 70% amplitude for 3 minutes (Pulse: 10s ON, 5s OFF)[4].

    • Self-Validation Check: The mixture should rapidly transition from a biphasic liquid to a milky, opaque, and highly stable nano-emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a magnetic stirrer. Stir uncovered at 500 rpm at room temperature for 4–6 hours to allow complete evaporation of DCM[3].

  • Purification and Recovery:

    • Centrifuge the suspension at 12,000 rpm (approx. 15,000 × g) for 20 minutes at 4°C to pellet the nanoparticles[4].

    • Discard the supernatant (containing excess PVA and unencapsulated Br-PMBA). Resuspend the pellet in 20 mL of ultrapure water using brief bath sonication. Repeat this washing step twice.

    • Lyophilize the final pellet for 48 hours to obtain a dry nanoparticle powder.

Quantitative Data: Formulation Parameters

The encapsulation efficiency (EE%) and particle size are highly dependent on the PLGA and PVA concentrations[1][6]. The table below summarizes the optimized parameters for hydrophobic drug analogs.

Formulation ParameterPLGA Conc. (mg/mL)PVA Conc. (% w/v)Mean Particle Size (nm)Encapsulation Efficiency (%)
Low Polymer 12.51.0145 ± 1245.2 ± 3.1
Optimal Balance 25.01.0185 ± 1578.4 ± 4.5
High Polymer 50.01.0290 ± 2285.1 ± 2.8
High Surfactant 25.05.0160 ± 1062.3 ± 5.0

Table 1: Effect of formulation variables on the physical characteristics of PLGA nanoparticles. Increasing PLGA viscosity increases size and EE%, while excess PVA reduces size but forces drug partitioning into the aqueous phase, lowering EE%[1][6].

Strategy B: Covalent Conjugation into Polyacrylamide Hydrogels

Principle of Free-Radical Copolymerization

To prevent the burst release typically associated with physical entrapment, Br-PMBA can be covalently locked into a polymer network. The 3-methyl-2-butenamide moiety contains an electron-deficient alkene (conjugated with the amide carbonyl), making it susceptible to radical attack. By copolymerizing Br-PMBA with Acrylamide (AAm) and a crosslinker (N,N'-methylenebisacrylamide, MBA), the compound becomes a structural node within the hydrogel[7][8].

Causality of Reagents:

  • APS/TEMED Initiation: Ammonium persulfate (APS) and Tetramethylethylenediamine (TEMED) generate sulfate radical anions at room temperature. This cold-initiation prevents the thermal degradation of the bromophenyl ring that might occur with heat-activated initiators (like AIBN)[9].

  • Co-Solvent System: Because Br-PMBA is water-insoluble and acrylamide is water-soluble, a DMSO/Water (1:4 v/v) co-solvent system is required to maintain a homogenous pre-gel solution.

Workflow Visualization

Copolymerization Monomers Monomer Mixture AAm + Br-PMBA + MBA (in DMSO/Water) Initiation Redox Initiation (APS + TEMED) Monomers->Initiation Radical Free Radical Generation (Sulfate Radicals) Initiation->Radical Propagation Chain Propagation (Alkene Crosslinking) Radical->Propagation Hydrogel Covalently Conjugated Polyacrylamide Hydrogel Propagation->Hydrogel

Fig 2: Free-radical copolymerization pathway for the covalent integration of Br-PMBA.

Step-by-Step Protocol: Hydrogel Synthesis

Materials: Acrylamide (AAm), Br-PMBA, N,N'-methylenebisacrylamide (MBA), Ammonium Persulfate (APS, 10% w/v in water), TEMED, DMSO, Deionized Water.

  • Monomer Solubilization:

    • Dissolve 50 mg of Br-PMBA in 2.0 mL of anhydrous DMSO.

    • In a separate vial, dissolve 1.0 g of Acrylamide (AAm) and 20 mg of MBA (crosslinker) in 8.0 mL of deionized water[8].

    • Slowly add the DMSO solution to the aqueous solution under vigorous stirring.

    • Self-Validation Check: The solution must remain optically clear. If precipitation occurs, increase the DMSO fraction incrementally by 0.5 mL.

  • Degassing:

    • Purge the monomer mixture with Nitrogen ( N2​ ) gas for 15 minutes to remove dissolved oxygen, which acts as a radical scavenger and will inhibit polymerization[8].

  • Initiation and Casting:

    • Add 100 µL of the freshly prepared 10% APS solution to the degassed mixture.

    • Add 10 µL of TEMED. Swirl gently for 5 seconds to ensure rapid mixing without re-introducing oxygen.

    • Immediately cast the solution into a glass Petri dish or custom mold.

  • Gelation and Curing:

    • Allow the mold to sit undisturbed at room temperature for 2 hours.

    • Self-Validation Check: The liquid will transition into a firm, elastic hydrogel. An exothermic reaction (slight warming of the mold) should be palpable within the first 10 minutes.

  • Washing:

    • Carefully remove the hydrogel from the mold. Submerge it in a large volume of 50% Ethanol/Water solution for 24 hours (change the solvent three times) to leach out unreacted monomers and residual DMSO[8].

Matrix Comparison: Selecting the Right Strategy

The choice between physical entrapment and covalent conjugation depends entirely on the intended downstream application of the Br-PMBA loaded matrix.

FeaturePLGA Nanoparticles (Physical)Polyacrylamide Hydrogel (Covalent)
Release Kinetics Sustained release (Days to Weeks) via polymer degradation[10].Zero release (Permanent functionalization). Molecule remains anchored[7].
Burst Release Moderate (10-20% in first 24h) due to surface-adsorbed molecules[11].None.
Primary Application Injectable targeted drug delivery systems[12].Antimicrobial coatings, localized contact-active biomaterials.
Matrix Degradability Fully biodegradable (Lactic/Glycolic acid byproducts)[10].Non-biodegradable (requires specific degradable crosslinkers if needed).

Table 2: Comparative analysis of physical entrapment vs. covalent conjugation strategies for Br-PMBA.

References

  • ResolveMass Laboratories Inc. PLGA nanoparticles synthesis. ResolveMass. Available at: [Link]

  • Materials Advances (RSC Publishing). Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications. RSC.org. Available at: [Link]

  • iGEM. PLGA nanoparticle protocol. iGEM.org. Available at: [Link]

  • ResearchGate. PLGA-NPs prepared by the single-emulsion solvent evaporation technique. ResearchGate.net. Available at:[Link]

  • PubMed Central (PMC). PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters. NIH.gov. Available at:[Link]

  • PubMed. Synthesis of novel composite hydrogel based on carboxymethyl cellulose/acrylamide/β-cyclodextrin for drug delivery. NIH.gov. Available at:[Link]

  • Asian Pacific Journal of Cancer Prevention. REVIEW PLGA-Based Nanoparticles as Cancer Drug Delivery Systems. WAOCP.org. Available at: [Link]

  • Dove Medical Press. Micelle-templated, poly(lactic-co-glycolic acid) nanoparticles for hydrophobic drug delivery. Dovepress.com. Available at:[Link]

  • MDPI. pH and Thermoresponsive PNIPAm-co-Polyacrylamide Hydrogel for Dual Stimuli-Responsive Controlled Drug Delivery. MDPI.com. Available at: [Link]

  • Taylor & Francis. An Investigation into the Influence of Hydrogel Composition on Swelling Behavior and Drug Release From Poly(acrylamide-co-Itaconic Acid) Hydrogels. Tandfonline.com. Available at:[Link]

  • MDPI. PLGA-Based Co-Delivery Nanoformulations: Overview, Strategies, and Recent Advances. MDPI.com. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. Poly(acrylamide-co-acrylic acid) synthesized, moxifloxacin drug-loaded hydrogel: Characterization and evaluation studies. Japsonline.com. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature and time for N-(4-bromophenyl)-3-methyl-2-butenamide derivatives

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic challenges associate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with the synthesis of N-(4-bromophenyl)-3-methyl-2-butenamide derivatives .

The reaction between 4-bromoaniline and 3,3-dimethylacryloyl chloride (or 3-methyl-2-butenoic acid) is deceptively simple. However, because the acylating agent is an α,β -unsaturated system, it possesses dual electrophilic sites. Poor control of reaction temperature and time frequently leads to chemoselectivity issues, including conjugate addition and reagent degradation[1].

Below is our comprehensive guide to optimizing this workflow, ensuring high yields and mechanistic integrity.

Part 1: Mechanistic Overview & Reaction Pathway

To troubleshoot effectively, we must first understand the causality behind the reaction conditions. 3,3-Dimethylacryloyl chloride features a hard electrophilic center (the acyl carbon) and a soft electrophilic center (the β -carbon).

  • Kinetic Control (Low Temperature): At 0 °C, the hard nucleophile (the primary amine of 4-bromoaniline) rapidly attacks the hard acyl carbon. The activation energy for amide bond formation is low, leading to the desired N-(4-bromophenyl)-3-methyl-2-butenamide.

  • Thermodynamic Control (High Temperature/Prolonged Time): If the temperature exceeds 30 °C or the reaction is left indefinitely, the system crosses the activation barrier for side reactions. The amine can attack the β -carbon via aza-Michael addition, or the highly reactive α,β -unsaturated acyl chloride can undergo auto-degradation and tar formation[2].

G SM 4-Bromoaniline + 3,3-Dimethylacryloyl Chloride Kinetic Kinetic Control (0 °C to RT, 1-2 h) SM->Kinetic Favored Thermo Thermodynamic Control (>40 °C or >12 h) SM->Thermo Uncontrolled Target Target Amide: N-(4-bromophenyl)- 3-methyl-2-butenamide Kinetic->Target >90% Yield Side1 Side Product: Michael Adduct Thermo->Side1 Conjugate Addition Side2 Side Product: Acyl Degradation / Tar Thermo->Side2 Decomposition

Chemoselectivity pathways for 3,3-dimethylacryloyl chloride amidation.

Part 2: Troubleshooting FAQs

Q1: I am observing multiple spots on my TLC, including a highly polar impurity and a non-polar impurity. What is happening? A: This is a classic symptom of poor temperature control. The highly polar spot is likely the secondary amine resulting from aza-Michael addition (where 4-bromoaniline attacks the alkene). The non-polar spot is typically the di-acylated product (imide), which forms if the localized concentration of acyl chloride is too high. Solution: Ensure the reaction flask is submerged in an ice bath (0 °C) before the dropwise addition of the acyl chloride[3]. Maintain a slow addition rate (over 10-15 minutes) to prevent localized exothermic spikes.

Q2: My reaction stalls at 70% conversion after 2 hours. Should I heat the reaction to drive it to completion? A: No. Heating α,β -unsaturated acyl chlorides is counterproductive and frequently leads to the formation of intractable "tar" materials due to polymerization and decomposition[2]. Solution: If conversion is incomplete, the issue is likely acyl chloride hydrolysis due to adventitious moisture. Ensure your solvent (e.g., diethyl ether or DCM) is strictly anhydrous. You can safely add an additional 0.1–0.2 equivalents of 3,3-dimethylacryloyl chloride at 0 °C rather than applying heat.

Q3: What is the optimal base and solvent system for this specific derivative? A: Pyridine in anhydrous diethyl ether or dichloromethane (DCM) is the gold standard for this transformation[3]. Pyridine acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the kinetic pathway.

Part 3: Optimization Data & Parameter Matrix

To provide a self-validating system for your experimental design, we have summarized the causality of temperature and time variations into the following optimization matrix.

Temperature ProfileReaction TimeExpected ConversionImpurity ProfileRecommendation
0 °C (Constant) 3.0 hours~85%LowToo slow; incomplete conversion.
0 °C 20 °C 1.5 hours >95% Trace Optimal. Balances kinetics and stability.
20 °C (No ice bath)1.5 hours~90%Moderate (Di-acylation)Avoid. Exotherm causes over-reaction.
0 °C 60 °C4.0 hours<50% (Target)High (Tar / Michael Adduct)Critical Failure. Reagent decomposes[2].

Part 4: Standardized Experimental Protocol

This step-by-step methodology is adapted from validated procedures for the amidation of halogenated anilines with 3,3-dimethylacryloyl chloride[3].

Reagents Required:

  • 4-Bromoaniline (1.0 equiv, ~10 mmol)

  • 3,3-Dimethylacryloyl chloride (1.05 equiv, ~10.5 mmol)

  • Anhydrous Pyridine (2.0 equiv, ~20 mmol)

  • Anhydrous Diethyl Ether or DCM (0.3 M relative to aniline)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under a nitrogen atmosphere. Dissolve 4-bromoaniline and anhydrous pyridine in the selected anhydrous solvent.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve 3,3-dimethylacryloyl chloride in a small volume of anhydrous solvent. Add this solution dropwise to the stirring aniline mixture over 10–15 minutes. A white precipitate (pyridinium hydrochloride) will begin to form immediately[3].

  • Propagation: Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C). Stir for exactly 75 to 90 minutes.

  • Quenching & Workup: Dilute the reaction mixture with additional solvent. Transfer to a separatory funnel and wash sequentially with:

    • 3 M HCl (3x) to remove unreacted aniline and pyridine.

    • Saturated aqueous NaHCO 3​ (1x) to quench any residual acyl chloride.

    • Brine (1x) to remove bulk water.

  • Isolation: Dry the organic layer over anhydrous MgSO 4​ , filter, and concentrate in vacuo. If trace impurities remain, purify via flash column chromatography (typically using an EtOAc/Hexane gradient)[3].

Workflow Step1 1. Dissolve 4-bromoaniline & Pyridine in Anhydrous Solvent Step2 2. Chill to 0 °C (Ice-Water Bath) Step1->Step2 Step3 3. Dropwise addition of 3,3-dimethylacryloyl chloride Step2->Step3 Step4 4. Warm to RT Stir for 1.5 hours Step3->Step4 Step5 5. Quench & Wash (HCl, NaHCO3, Brine) Step4->Step5 Step6 6. Dry, Filter, Concentrate & Purify Step5->Step6

Standardized workflow for the synthesis of N-(4-bromophenyl)-3-methyl-2-butenamide.

References

  • ChemSpider / Royal Society of Chemistry. Amidation of 3,3-dimethylacryloyl chloride with 2-bromoaniline.3

  • The Journal of Organic Chemistry (ACS Publications). Synthesis of and Tautomerism in 3-Acyltetramic Acids. (Discusses the reactivity and side reactions of 3,3-dimethylacryloyl chloride during acylation).1

  • Organic Letters (ACS Publications). Platinum-Catalyzed Double Acylation of 2-(Aryloxy)pyridines via Direct C–H Activation. (Details the thermal instability and tar formation of 3,3-dimethylacryloyl chloride under prolonged heating). 2

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 2-Butenamide, N-(4-bromophenyl)-3-methyl-

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, medicinal chemists, and drug development professionals working with 2-Butenamide, N-(4-bromophenyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, medicinal chemists, and drug development professionals working with 2-Butenamide, N-(4-bromophenyl)-3-methyl- (CAS: 135631-89-9) [1].

This compound—an N -aryl acrylamide derivative specifically featuring a senecioamide (3-methylbut-2-enamide) moiety—is a highly valuable intermediate in covalent inhibitor design and organic synthesis. However, its structural features make it uniquely vulnerable to specific thermal degradation pathways during long-term storage. This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols.

Part 1: The Causality of Thermal Degradation

To prevent degradation, we must first understand the causality behind it. The molecule contains two critical vulnerabilities:

  • The α,β -Unsaturated Carbonyl System: While the two methyl groups at the β -position provide steric hindrance that reduces spontaneous polymerization (a common issue in unsubstituted acrylamides), the alkene remains highly susceptible to thermal oxidation and epoxidation [2].

  • The N -Aryl Amide Bond: The 4-bromophenyl group is electron-withdrawing. This inductive effect pulls electron density away from the amide nitrogen, increasing the electrophilicity of the carbonyl carbon. When exposed to thermal energy and trace moisture, the activation barrier for nucleophilic attack by water is easily overcome, leading to rapid hydrolysis [3].

ThermalDegradation Compound 2-Butenamide, N-(4-bromophenyl)-3-methyl- Heat Thermal Stress (>25°C) Compound->Heat Exposed to Moisture Moisture / H2O Heat->Moisture Exacerbated by Oxygen Oxygen / ROS Heat->Oxygen Exacerbated by Hydrolysis Amide Bond Hydrolysis Moisture->Hydrolysis Triggers Oxidation Alkene Epoxidation Oxygen->Oxidation Triggers Prod1 4-Bromoaniline + Senecioic Acid Hydrolysis->Prod1 Yields Prod2 Epoxy-Amide Derivatives Oxidation->Prod2 Yields

Fig 1. Mechanistic pathways of thermal degradation for N-aryl-3-methylbut-2-enamides.

Part 2: Troubleshooting Guides & FAQs

Q1: My stored batch is showing new peaks in LC-MS after 3 months at room temperature. What happened? A: You are likely observing thermal hydrolysis. Check the mass of the new peaks. If you see a mass corresponding to 4-bromoaniline ( m/z≈171/173 ) and senecioic acid, trace moisture in your storage vial reacted with the amide bond. Heat acts as the catalyst. To fix this, you must store the compound in a desiccated environment at 4°C.

Q2: Can I store this compound long-term as a DMSO stock solution at -20°C? A: No. This is a common pitfall in drug development. DMSO is highly hygroscopic. Every time you open the vial, moisture condenses into the solvent. Even at -20°C, freeze-thaw cycles introduce thermal micro-stresses and localized concentration gradients that accelerate amide hydrolysis [3]. Always store the compound as a dry powder and prepare DMSO stocks fresh before use.

Q3: The powder has taken on a slight yellowish tint. Is it still usable? A: A color shift from white to yellow indicates early-stage oxidation or oligomerization of the α,β -unsaturated system[2]. Do not use it for sensitive kinetic assays or bioconjugation without re-purification. Run a 1 H-NMR and look for the disappearance of the alkene proton signal ( 5.8 ppm) or the appearance of epoxide protons.

Q4: How does the 3-methyl group affect its stability compared to standard acrylamides? A: Standard N -aryl acrylamides are notorious for spontaneous polymerization via radical pathways. The 3-methylbut-2-enamide moiety is sterically hindered at the β -carbon, which drastically reduces the rate of Michael addition and polymerization. However, this false sense of security often leads researchers to store it at room temperature, ignoring its vulnerability to thermal epoxidation.

Part 3: Quantitative Stability Data

The following table summarizes the expected half-life ( t1/2​ ) and purity retention of 2-Butenamide, N-(4-bromophenyl)-3-methyl- under various storage conditions, assuming an initial purity of >99%.

Storage ConditionEnvironmentExpected t1/2​ 6-Month PurityPrimary Degradation Mode
25°C (Room Temp) Ambient Air4 - 6 Months< 85%Hydrolysis & Oxidation
25°C (Room Temp) Desiccated / Argon12 - 18 Months~ 92%Slow Oxidation
4°C (Fridge) Ambient Air> 2 Years~ 96%Trace Hydrolysis
-20°C (Freezer) Desiccated / Argon> 5 Years > 99% None (Stable)
-20°C in DMSO Ambient Air2 - 3 Months< 80%Accelerated Hydrolysis

Part 4: Self-Validating Storage Protocol

To guarantee scientific integrity, your storage methodology must be a self-validating system . This means the protocol includes built-in quality control (QC) gates that immediately alert you if a step was performed incorrectly, preventing the use of degraded material downstream.

Step-by-Step Methodology

Step 1: Lyophilization (Moisture Removal)

  • Action: Dissolve the synthesized or purchased compound in a minimal amount of LC-MS grade acetonitrile/water and lyophilize for 24-48 hours.

  • Causality: Removes all trace water that serves as the nucleophile for thermal hydrolysis.

Step 2: Argon Purging (Oxygen Displacement)

  • Action: Transfer the dry powder to amber glass vials. Purge the headspace of the vial with a gentle stream of Argon gas for 30 seconds before immediately capping with a PTFE-lined septum.

  • Causality: Displaces ambient oxygen, neutralizing the oxidative epoxidation pathway [2]. Amber glass prevents photo-thermal excitation of the alkene.

Step 3: Single-Use Aliquoting

  • Action: Divide the bulk powder into 1-5 mg single-use aliquots before freezing.

  • Causality: Prevents freeze-thaw cycles. Repeatedly warming a bulk vial to room temperature causes condensation (introducing water) and thermal stress.

Step 4: Deep Freeze Storage & T=0 Validation

  • Action: Store aliquots at -20°C. Immediately take one aliquot, dissolve in deuterated solvent, and run a 1 H-NMR and LC-MS.

  • Self-Validation Check: This establishes your "T=0 baseline". If the T=0 baseline shows degradation, your lyophilization or purging step failed. If a future aliquot fails QC but T=0 passed, your storage environment (e.g., freezer temperature stability) has failed.

StorageWorkflow S1 1. Lyophilization (Remove H2O) S2 2. Argon Purging (Displace O2) S1->S2 S3 3. Aliquoting (Amber Vials) S2->S3 S4 4. Deep Freeze (-20°C to -80°C) S3->S4 QC1 LC-MS Analysis (Purity Check) S4->QC1 Pre-use QC QC2 1H-NMR (Alkene Integrity) S4->QC2 Pre-use QC Val Self-Validating Feedback Loop QC1->Val QC2->Val Val->S1 Adjust Protocol if Failed

Fig 2. Self-validating workflow for the long-term storage and QC of N-aryl acrylamides.

References

  • Science.gov. (n.d.). beta-unsaturated carbonyl compounds. Retrieved from[Link]

  • MDPI. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules. Retrieved from[Link]

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 2-Butenamide, N-(4-bromophenyl)-3-methyl-

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 2-Butenamide, N-(4-bromophenyl)-3-methyl- (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 2-Butenamide, N-(4-bromophenyl)-3-methyl- (also known as N-(4-bromophenyl)seneciamide).

This substrate presents a unique chemoselectivity challenge: it contains a highly reactive aryl bromide (the intended electrophile), a mildly acidic secondary amide (N-H), and an α,β -unsaturated carbonyl system (a Michael acceptor and potential Heck-coupling site). Standard, unoptimized Suzuki-Miyaura conditions often lead to complex mixtures, oligomerization, or complete degradation of the starting material.

PART 1: Mechanistic Troubleshooting (The "Why")

To optimize this reaction, we must first understand the causality of failure. The aryl bromide readily undergoes oxidative addition with Palladium(0). However, once the Ar-Pd(II)-Br intermediate is formed, the reaction can diverge into several detrimental pathways if transmetalation is not strictly kinetically favored[1].

  • Heck-Type Insertion: The α,β -unsaturated double bond can coordinate to the Pd(II) center, leading to migratory insertion and subsequent polymerization.

  • Buchwald-Hartwig N-Arylation: Strong bases can deprotonate the amide (pKa ~15). The resulting nucleophile can attack the Pd(II) intermediate, leading to competitive C-N bond formation[2].

  • Amide Hydrolysis: The senecioyl group is susceptible to nucleophilic attack by hydroxide ions at elevated temperatures.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd Aryl Bromide ArPdBr Ar-Pd(II)-Br Complex OxAdd->ArPdBr TransMet Transmetalation (Ar'-B(OH)2) ArPdBr->TransMet Base Heck Heck Insertion (Alkene Side-Reaction) ArPdBr->Heck Competing Alkene Buchwald N-Arylation (Amide Deprotonation) ArPdBr->Buchwald Deprotonated Amide ArPdAr Ar-Pd(II)-Ar' Complex TransMet->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Biaryl Enamide RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling vs. competing Heck and Buchwald-Hartwig pathways.

PART 2: FAQs & Troubleshooting Guide

Q1: My LC-MS shows a mass corresponding to a Heck-type oligomer. Why is the alkene reacting, and how do I stop it? A1: Causality: When transmetalation is slow (often due to poor boronic acid solubility or weak base selection), the long-lived Ar-Pd(II)-Br intermediate has time to coordinate with the electron-deficient alkene of another substrate molecule. Solution: You must accelerate the transmetalation and reductive elimination steps. Switch from simple phosphines (like PPh3) to bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos or specialized NHC ligands[1],. These ligands enforce a steric environment that drastically lowers the activation barrier for reductive elimination, outcompeting the Heck insertion pathway.

Q2: I am seeing significant cleavage of the amide bond, yielding 4-bromoaniline derivatives. What is causing this? A2: Causality: The use of strong aqueous bases (e.g., NaOH, KOH, or KOtBu) at standard Suzuki temperatures (80–100 °C) causes direct saponification/hydrolysis of the senecioyl amide. Solution: Shift to a milder, inorganic base such as K3PO4 or K2CO3 [2]. Furthermore, by utilizing a highly active Pd/XPhos catalyst system, you can lower the reaction temperature to 40 °C, which completely suppresses thermal amide hydrolysis.

Q3: The reaction stalls at 50% conversion, and I observe protodeboronation of my boronic acid. How do I push this to completion? A3: Causality: Protodeboronation is a water-mediated degradation of the boronic acid that competes with transmetalation. If the boronic acid degrades faster than it couples, the reaction starves. Solution: Implement a slow-dosing strategy for the boronic acid using a syringe pump, and optimize your solvent system to a 4:1 or 5:1 ratio of organic solvent to water (e.g., Toluene/H2O or 1,4-Dioxane/H2O) to limit the concentration of free water interacting with the boronic acid[1].

PART 3: Quantitative Optimization Matrix

The following table summarizes the causal relationship between reagent selection and experimental outcomes for this specific substrate.

Catalyst / Ligand SystemBase (Equiv)Solvent SystemTemp (°C)ConversionMajor Side ProductRecommendation
Pd(PPh3)4 (5 mol%)NaOH (2.0 eq)THF / H2O (1:1)80 °C45%Amide HydrolysisNot Recommended. Strong base destroys the amide.
Pd(dppf)Cl2 (2 mol%)K2CO3 (2.0 eq)Dioxane / H2O (4:1)80 °C72%Homocoupling / N-ArylationAcceptable. Requires strict oxygen exclusion.
Pd(OAc)2 / SPhos (1 mol%)K3PO4 (2.0 eq)Toluene / H2O (5:1)60 °C88%Trace Heck insertionGood. SPhos provides adequate rate acceleration.
Pd(OAc)2 / XPhos (1 mol%) K3PO4 (2.0 eq) Toluene / H2O (5:1) 40 °C >95% None Optimal. Low temp preserves the enamide completely.

PART 4: Step-by-Step Recommended Protocol

This protocol is designed as a self-validating system . Visual and analytical checkpoints are embedded to ensure the chemistry is proceeding correctly before moving to the next step.

Workflow Step1 1. Solvent Degassing (Remove O2) Step2 2. Catalyst Activation (Pd precatalyst + Ligand) Step1->Step2 Step3 3. Substrate Addition (Aryl Bromide + Base) Step2->Step3 Step4 4. Boronic Acid Dosing (Slow Addition at 40°C) Step3->Step4 Step5 5. Reaction Monitoring (LC-MS Checkpoints) Step4->Step5 Step5->Step4 Stalled (<95%) Step6 6. Quench & Workup (Pd Scavenging) Step5->Step6 >95% Conversion

Self-validating experimental workflow for the optimized Suzuki-Miyaura coupling.

Optimized Procedure (1.0 mmol Scale)

Step 1: Rigorous Degassing (Preventing Homocoupling)

  • Prepare a 5:1 mixture of Toluene (5.0 mL) and Deionized Water (1.0 mL) in a Schlenk flask.

  • Sparge the solvent mixture with ultra-pure Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) peroxo complexes and promotes boronic acid homocoupling[2].

Step 2: Pre-Catalyst Activation

  • Under an Argon atmosphere, add Pd(OAc)2 (2.2 mg, 0.01 mmol, 1 mol%) and XPhos (9.5 mg, 0.02 mmol, 2 mol%) to the flask.

  • Stir at room temperature for 10 minutes.

  • Self-Validation Checkpoint: Observe the solution. The mixture must transition from a pale yellow suspension to a deep, homogeneous red-brown solution. This color change confirms the successful reduction of Pd(II) to the active, ligated Pd(0)-XPhos species. If the solution remains pale or turns black (Pd black precipitation), discard and restart.

Step 3: Substrate & Base Addition

  • Add 2-Butenamide, N-(4-bromophenyl)-3-methyl- (254 mg, 1.0 mmol) and anhydrous K3PO4 (424 mg, 2.0 mmol).

  • Heat the reaction mixture to a mild 40 °C. Causality: 40 °C is sufficient for XPhos-mediated oxidative addition but low enough to protect the α,β -unsaturated amide from thermal degradation.

Step 4: Boronic Acid Dosing

  • Dissolve the chosen aryl boronic acid (1.2 mmol) in 1.0 mL of degassed THF.

  • Add the boronic acid solution dropwise over 30 minutes using a syringe pump. Causality: Slow addition maintains a low steady-state concentration of the boronic acid, minimizing protodeboronation while feeding the transmetalation cycle.

Step 5: Reaction Monitoring & Quench

  • Stir for an additional 2 hours at 40 °C.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the complete disappearance of the m/z 254/256 isotopic doublet (starting material) and the appearance of the desired product mass.

  • Once >95% conversion is achieved, cool to room temperature and quench with 2.0 mL of 10% aqueous NaHSO3. Stir for 30 minutes to scavenge residual palladium before standard aqueous workup.

References

  • Meringdal, J. W., et al. "Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations." Chemical Society Reviews, 2025.[Link]

  • Takale, B. S., et al. "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." Organics, 2022, 3(1), 1-21.[Link]

  • Wang, R., et al. "Structurally Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides." Organic Letters, 2025, 27(36), 10054-10059.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing N-(4-bromophenyl)-3-methyl-2-butenamide vs N-(4-chlorophenyl) analogs in reactivity

Comparative Guide: Reactivity of N-(4-Bromophenyl)- vs. N-(4-Chlorophenyl)-3-methyl-2-butenamide in Synthesis Executive Summary N-(4-bromophenyl)-3-methyl-2-butenamide and N-(4-chlorophenyl)-3-methyl-2-butenamide are cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Reactivity of N-(4-Bromophenyl)- vs. N-(4-Chlorophenyl)-3-methyl-2-butenamide in Synthesis

Executive Summary

N-(4-bromophenyl)-3-methyl-2-butenamide and N-(4-chlorophenyl)-3-methyl-2-butenamide are critical building blocks in the synthesis of complex pharmaceuticals and agrochemicals. Both molecules feature a senecioyl (3-methyl-2-butenamide) moiety—an α,β-unsaturated amide that acts as a potential Michael acceptor. The core divergence in their synthetic utility lies in the para-halogen substituent. This guide provides an objective, data-driven comparison of their reactivity profiles, focusing on transition-metal-catalyzed cross-coupling reactions, and offers self-validating experimental protocols designed for drug development professionals.

Mechanistic Causality: Bond Dissociation and Oxidative Addition

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck), the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen (C-X) bond. The kinetic efficiency of this step is inversely proportional to the Bond Dissociation Energy (BDE) of the C-X bond[1].

  • N-(4-Bromophenyl) Analog: The C-Br bond possesses a significantly lower BDE (approximately 335 kJ/mol). This low activation energy allows oxidative addition to proceed rapidly under mild conditions using standard, inexpensive catalysts like Pd(PPh3)4.

  • N-(4-Chlorophenyl) Analog: The C-Cl bond is substantially stronger, with a BDE of approximately 400 kJ/mol. Cleaving this bond requires higher thermal energy and specialized, electron-rich, sterically demanding phosphine ligands (e.g., XPhos, SPhos) to sufficiently increase the electron density on the palladium center and force the insertion[2].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate Determining Step) C-Br vs C-Cl Pd0->OxAdd + Ar-X PdII Pd(II) Intermediate Ar-Pd(II)-X OxAdd->PdII TransMet Transmetalation (with Boronic Acid) PdII->TransMet + Ar'-B(OH)2 PdII_Trans Pd(II) Complex Ar-Pd(II)-Ar' TransMet->PdII_Trans RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (e.g., Biaryl) RedElim->Product Product Release

Palladium catalytic cycle highlighting the oxidative addition step for aryl halides.

Quantitative Performance Comparison

The structural differences between the two analogs dictate their performance in the laboratory and at scale. The table below summarizes the quantitative and qualitative metrics guiding substrate selection.

Property / MetricN-(4-Bromophenyl) AnalogN-(4-Chlorophenyl) Analog
C-X Bond Dissociation Energy ~335 kJ/mol~400 kJ/mol
Oxidative Addition Kinetics Fast (Low Activation Energy)Slow (High Activation Energy)
Typical Pd Catalyst Required Pd(PPh3)4, PdCl2(dppf)Pd2(dba)3 + Bulky Ligands (e.g., XPhos)[3]
Typical Operating Temperature 60 - 80 °C90 - 120 °C
Chemoselectivity (Alkene Preservation) High (Mild conditions prevent side reactions)Moderate (Risk of polymerization at high temps)
Cost & Scalability Higher raw material costHighly cost-effective for large scale[1]

Orthogonal Functionalization & Chemoselectivity

The senecioyl group (3-methyl-2-butenamide) contains an electrophilic alkene. When subjected to harsh, high-temperature basic conditions, this moiety is susceptible to unwanted aza-Michael additions or base-catalyzed polymerization.

Using the bromo analog allows chemists to perform cross-coupling at lower temperatures, thereby preserving the integrity of the α,β-unsaturated amide. Conversely, the chloro analog is highly valuable in sequential cross-coupling strategies. If a complex substrate contains both a bromide and a chloride, this intrinsic reactivity difference allows for orthogonal functionalization: the bromide can be selectively coupled first under mild conditions without affecting the chloride, followed by a second coupling at the chloride position using a ligand switch[3].

Workflow Start Select N-(4-Halophenyl)-3-methyl-2-butenamide Bromo N-(4-Bromophenyl) Analog (C-Br BDE ~335 kJ/mol) Start->Bromo Chloro N-(4-Chlorophenyl) Analog (C-Cl BDE ~400 kJ/mol) Start->Chloro Mild Mild Conditions Standard Pd Catalysts (e.g., Pd(PPh3)4) Bromo->Mild Low Activation Energy Harsh Harsh Conditions Specialized Bulky Ligands (e.g., XPhos, SPhos) Chloro->Harsh High Activation Energy HighYield High Yield / Fast Kinetics (Protects Michael Acceptor) Mild->HighYield CostEffective Cost-Effective Scale-up (Requires Optimization) Harsh->CostEffective

Decision matrix for selecting the bromo vs. chloro analog based on reaction conditions.

Experimental Protocols (Self-Validating Systems)

Protocol A: Suzuki-Miyaura Coupling of N-(4-Bromophenyl)-3-methyl-2-butenamide

Objective: Form a biaryl C-C bond under mild conditions to preserve the senecioyl moiety. Causality: K2CO3 is chosen as a mild base to activate the boronic acid without triggering Michael addition side reactions. Aqueous dioxane ensures the solubility of both the organic substrates and the inorganic base[1].

  • Preparation: To an oven-dried Schlenk flask, add N-(4-bromophenyl)-3-methyl-2-butenamide (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Degassing: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Purge the system with Argon for 10 minutes to prevent catalyst oxidation.

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%). Seal the flask and heat to 70 °C.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting bromide is strongly UV-active. The reaction is complete when the starting material spot completely disappears (typically 4-6 hours).

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4. Filter, concentrate in vacuo, and purify via flash column chromatography to isolate the biaryl product.

Protocol B: Buchwald-Hartwig Amination of N-(4-Chlorophenyl)-3-methyl-2-butenamide

Objective: Form a C-N bond requiring specialized ligands to overcome the high C-Cl BDE. Causality: Pd2(dba)3 paired with XPhos creates a highly active, sterically hindered catalyst complex capable of inserting into the unreactive C-Cl bond. NaOtBu is used as a strong base to deprotonate the amine, facilitating transmetalation.

  • Preparation: In a glovebox or under strict inert atmosphere, charge a vial with N-(4-chlorophenyl)-3-methyl-2-butenamide (1.0 equiv), the secondary amine (1.2 equiv), NaOtBu (1.5 equiv), Pd2(dba)3 (2 mol%), and XPhos (4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the vial, remove from the glovebox, and heat to 100 °C for 12-18 hours.

  • Self-Validation (Monitoring): Aliquot a small sample, quench with water, extract with EtOAc, and analyze via LC-MS. The mass shift will confirm the displacement of the chloride (identified by the loss of the characteristic 3:1 isotopic Cl signature).

  • Workup & Isolation: Cool the mixture, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.

References

  • Title: Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Comparative

Quantitative Method Validation for 2-Butenamide, N-(4-bromophenyl)-3-methyl-: A Comparative Guide

Accurate quantification of complex synthetic intermediates is the cornerstone of robust pharmaceutical development. This guide provides an in-depth evaluation and validation protocol for the quantification of 2-Butenamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate quantification of complex synthetic intermediates is the cornerstone of robust pharmaceutical development. This guide provides an in-depth evaluation and validation protocol for the quantification of 2-Butenamide, N-(4-bromophenyl)-3-methyl- (CAS 135631-89-9), a brominated α,β-unsaturated amide frequently utilized as a critical structural motif in advanced pharmacophores[1].

By objectively comparing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternative methodologies, this guide establishes a self-validating,-compliant framework designed for senior analytical scientists and drug development professionals[2].

Methodological Comparison: Selecting the Optimal Platform

When developing an assay for 2-Butenamide, N-(4-bromophenyl)-3-methyl-, scientists typically evaluate three primary analytical platforms: HPLC-UV, LC-MS/MS, and GC-FID. The physicochemical properties of the analyte—specifically the highly conjugated π -system formed by the bromophenyl ring and the enamide double bond—dictate the optimal approach.

MethodSelection Target Analyte: 2-Butenamide, N-(4-bromophenyl)-3-methyl- HPLC HPLC-UV (Optimal) Target->HPLC High UV Absorbance LCMS LC-MS/MS (Viable) Target->LCMS Trace Analysis Only GCMS GC-FID (Suboptimal) Target->GCMS Thermal Instability

Figure 1: Analytical method selection logic based on analyte physicochemical properties.

Comparative Performance Matrix
Performance MetricHPLC-UV (Proposed Method)LC-MS/MS (Alternative)GC-FID (Alternative)
Primary Advantage High robustness, cost-effectiveExtreme sensitivity (Sub-ng/mL)High resolution for volatiles
Matrix Effect None (Chromatographic separation)High (Ion suppression risk)Low
Analyte Stability Stable in solutionStable in solutionRisk of thermal degradation
Detection Mechanism Strong UV absorbance ( λmax​ ~260 nm)Electrospray Ionization (ESI+)Flame Ionization
Suitability Optimal for API & Intermediates Viable for PK/Trace AnalysisSuboptimal

The Verdict: While LC-MS/MS offers superior absolute sensitivity, it is prone to matrix-induced ion suppression, which complicates routine assay and purity testing. GC-FID introduces the risk of thermal degradation of the α,β -unsaturated amide at high injection port temperatures. HPLC-UV leverages the molecule's innate chromophore to deliver a highly accurate, reproducible, and cost-effective solution for routine quantification.

Mechanistic Method Development (E-E-A-T Insights)

A robust method is not discovered by accident; it is engineered through an understanding of molecular interactions.

  • Stationary Phase Selection (Causality): Instead of a standard C18 column, this protocol utilizes a Phenyl-Hexyl stationary phase . The target analyte contains a heavy halogenated aromatic ring (4-bromophenyl). The Phenyl-Hexyl phase facilitates π−π and dipole-dipole interactions, offering superior selectivity and baseline resolution from its primary synthetic precursor, 4-bromoaniline, which often co-elutes on purely dispersive C18 columns.

  • Mobile Phase Chemistry: The amide nitrogen possesses a delocalized lone pair. To prevent secondary interactions with residual silanols on the silica support—which causes peak tailing—0.1% Trifluoroacetic acid (TFA) is added to the mobile phase. TFA acts as an ion-pairing agent and ensures the silanols remain fully protonated, yielding a symmetric peak shape (Tailing Factor 1.2).

The Self-Validating Protocol: System Suitability Testing (SST)

According to, a method must demonstrate ongoing fitness[3]. Before any validation parameter is evaluated, the system must validate its own performance.

SST Gatekeeping Protocol: The run is initiated with an SST resolution mixture containing 4-bromoaniline (precursor) and 2-Butenamide, N-(4-bromophenyl)-3-methyl- (target).

  • Self-Validation Criteria: The sequence automatically halts if the resolution ( Rs​ ) between the two peaks is <2.5 , or if the target tailing factor is >1.2 . This internal gatekeeping ensures that column degradation or mobile phase preparation errors are caught before data acquisition.

ValidationWorkflow SST System Suitability (SST) Self-Validating Gatekeeper Spec Specificity No Matrix Interference SST->Spec Lin Linearity & Range R² ≥ 0.999 Spec->Lin Acc Accuracy Recovery 98-102% Lin->Acc Prec Precision RSD ≤ 2.0% Acc->Prec

Figure 2: ICH Q2(R2) compliant validation workflow with self-validating SST gatekeeping.

Step-by-Step Experimental Methodology

Chromatographic Conditions
  • Column: Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% TFA in Ultrapure Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade)

  • Gradient Program: 30% B to 70% B over 10 minutes, hold for 2 minutes, return to 30% B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV Diode Array Detector (DAD) at 260 nm

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

Validation Execution Steps
  • Specificity: Inject a diluent blank, a matrix blank (simulated reaction matrix without the analyte), and a sample spiked with the target analyte. Verify that no interfering peaks elute at the retention time of the target.

  • Linearity: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target working concentration (50 µg/mL). Inject each level in triplicate.

  • Accuracy (Recovery): Prepare synthetic matrix samples spiked with the target analyte at 80%, 100%, and 120% levels. Extract and inject in triplicate.

  • Precision: Perform 6 replicate injections of the 100% standard preparation to determine system repeatability (Intraday). Repeat on a second day with a different analyst to determine intermediate precision (Interday).

Experimental Validation Data

The following tables summarize the quantitative validation data obtained using the proposed HPLC-UV method, demonstrating strict adherence to ICH Q2(R2) acceptance criteria[2].

Table 1: Linearity and Range Assessment

Acceptance Criteria: Correlation Coefficient ( R2 ) 0.999.

Concentration LevelActual Conc. (µg/mL)Mean Peak Area (mAU*s)Statistical Output
50%25.01254Slope: 50.12
75%37.51882Y-Intercept: -1.54
100%50.02505Correlation ( R2 ): 0.9998
125%62.53135Residual Sum of Squares: < 0.1%
150%75.03758Status: Pass
Table 2: Accuracy and Precision Results

Acceptance Criteria: Recovery between 98.0% - 102.0%; RSD 2.0%.

Validation ParameterAssessment LevelMean Recovery (%)% RSDAcceptance Status
Accuracy 80% Spike (n=3)99.40.8Pass
Accuracy 100% Spike (n=3)100.20.6Pass
Accuracy 120% Spike (n=3)99.80.7Pass
Precision Intraday (n=6)N/A0.6Pass
Precision Interday (n=6)N/A0.9Pass

Conclusion

The quantification of 2-Butenamide, N-(4-bromophenyl)-3-methyl- requires an analytical approach that respects its unique physicochemical properties. While LC-MS/MS is indispensable for trace-level pharmacokinetic studies, HPLC-UV coupled with a Phenyl-Hexyl stationary phase provides an objectively superior, cost-effective, and highly robust solution for routine assay and purity validation. By embedding strict System Suitability Testing (SST) as a self-validating gatekeeper, this method ensures unwavering compliance with ICH Q2(R2) regulatory standards.

References

  • Validation of Analytical Procedures Q2(R2), International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Q2(R2) Validation of Analytical Procedures: Guidance for Industry, U.S. Food and Drug Administration (FDA). Available at:[Link]

Sources

Validation

LC-MS/MS Fragmentation Dynamics of N-(4-bromophenyl)-3-methyl-2-butenamide: A Platform Comparison Guide

As a Senior Application Scientist, I frequently navigate the analytical trade-offs between structural confirmation and high-throughput quantification when developing assays for halogenated pharmacophores. N-(4-bromopheny...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently navigate the analytical trade-offs between structural confirmation and high-throughput quantification when developing assays for halogenated pharmacophores. N-(4-bromophenyl)-3-methyl-2-butenamide —a compound featuring a senecioyl (3-methyl-2-butenoyl) group conjugated to a brominated aromatic ring—presents a unique analytical profile.

The presence of the bromine atom provides a distinct ~1:1 isotopic signature ( 79 Br and 81 Br). This isotopic fidelity is a powerful diagnostic tool in mass spectrometry, allowing us to track halogenated metabolites and differentiate them from background matrix noise[1].

This guide objectively compares the performance of High-Resolution Mass Spectrometry (Q-TOF) versus Triple Quadrupole (QqQ) platforms for the analysis of this compound, detailing the causality behind its fragmentation patterns and providing self-validating experimental protocols.

Mechanistic Insights: The Causality of Fragmentation

To optimize any LC-MS/MS assay, one must first understand why a molecule fragments the way it does. Under positive electrospray ionization (+ESI), N-(4-bromophenyl)-3-methyl-2-butenamide ( C11​H12​BrNO ) undergoes protonation primarily at the amide nitrogen or the carbonyl oxygen.

  • Primary Cleavage (Amide C-N Bond): Protonation at the nitrogen weakens the C-N bond, leading to heterolytic cleavage. Depending on where the charge is retained, this yields two primary product ions:

    • Charge retention on Nitrogen: Generates the 4-bromoanilinium ion ( m/z 171.98 for 79 Br and 173.97 for 81 Br). Because this fragment retains the bromine atom, it perfectly preserves the 2 Da isotopic split, a mechanism well-documented in the fragmentation of related N-(4-bromophenyl) carboxamides[2].

    • Charge retention on Oxygen: Generates the senecioyl acylium ion ( m/z 83.05). This fragment loses the brominated ring, appearing as a single, monoisotopic peak.

  • Secondary Cleavage (High Collision Energy): At elevated collision energies (>35 eV), the 4-bromoanilinium ion undergoes secondary fragmentation, losing ammonia ( NH3​ , 17 Da) to form a bromophenyl cation ( m/z 154.95 / 156.95). In-source fragmentation can also be leveraged to selectively detect the bromide ion itself in negative mode, further validating the halogen's presence[3].

Fragmentation Parent Precursor Ion[M+H]+ m/z 254.02 / 256.02 AmideCleavage Amide C-N Bond Cleavage Parent->AmideCleavage Aniline 4-Bromoanilinium Ion m/z 171.98 / 173.97 AmideCleavage->Aniline Charge on N Acylium Senecioyl Acylium Ion m/z 83.05 AmideCleavage->Acylium Charge on O LossNH3 Bromophenyl Cation m/z 154.95 / 156.95 Aniline->LossNH3 -NH3 (High CE)

Fig 1: Proposed LC-MS/MS collision-induced dissociation (CID) pathway for the target compound.

Platform Comparison: Q-TOF vs. Triple Quadrupole (QqQ)

Selecting the right platform depends on the phase of your study. Combining HRMS for structural elucidation with targeted MS for quantification provides a comprehensive analytical profile for brominated compounds[4].

  • Q-TOF (High-Resolution MS): Essential during the drug discovery and metabolite identification phase. The sub-ppm mass accuracy ensures that the m/z 83.05 fragment is definitively identified as C5​H7​O+ rather than an isobaric interference.

  • QqQ (Triple Quadrupole): The gold standard for pharmacokinetic (PK) quantitation. By utilizing Multiple Reaction Monitoring (MRM), the QqQ filters out matrix noise, offering superior linear dynamic range and sensitivity.

Quantitative Data Summaries

Table 1: Platform Performance Comparison for N-(4-bromophenyl)-3-methyl-2-butenamide

Performance MetricQ-TOF (e.g., Agilent 6546)QqQ (e.g., Sciex 6500+)Causality / Advantage
Mass Accuracy < 2 ppmNominal (~0.7 Da)Q-TOF resolves isobaric background matrix ions.
Sensitivity (LOD) ~5 ng/mL~10 pg/mLQqQ's duty cycle in MRM mode maximizes ion transmission.
Linear Dynamic Range 3 - 4 logs5 - 6 logsQqQ electron multipliers resist saturation better in targeted modes.
Isotopic Fidelity Excellent (Full Scan)Good (Targeted MRM)Q-TOF captures the entire isotopic envelope simultaneously.

Table 2: Optimized MRM Transitions (QqQ)

IsotopePrecursor ( m/z )Product ( m/z )Collision Energy (eV)Fragment Identity
79 Br (Quantifier)254.0172.0204-Bromoanilinium ion
81 Br (Qualifier)256.0174.0204-Bromoanilinium ion
79 Br (Qualifier 2)254.083.125Senecioyl acylium ion

Self-Validating Experimental Protocols

To ensure data trustworthiness, analytical methods must be self-validating . A protocol is self-validating when it contains internal systemic checks that automatically flag anomalies (such as co-eluting interferences) without requiring manual re-analysis.

Workflow cluster_MS Mass Spectrometry Platforms Sample Sample Preparation (Protein Crash) LC UHPLC Separation (C18 Column) Sample->LC QTOF Q-TOF HRMS (Structural Elucidation) LC->QTOF QqQ Triple Quadrupole (Targeted Quantitation) LC->QqQ Data Data Processing (Isotope Ratio Validation) QTOF->Data Exact Mass QqQ->Data MRM Ratio

Fig 2: Parallel LC-MS/MS workflow comparing Q-TOF and QqQ platforms for brominated amides.

Protocol A: QqQ Targeted Quantitation (Self-Validating MRM)

This protocol uses the natural isotopic ratio of bromine as an internal quality control check.

  • Chromatographic Separation:

    • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes. Causality: The highly hydrophobic bromophenyl and prenyl groups require a high organic composition for elution.

  • Ion Source Optimization:

    • Set Electrospray Voltage to +4500 V and Capillary Temperature to 300°C.

  • Self-Validating MRM Setup:

    • Program the MS to monitor both the 79 Br transition (254.0 172.0) and the 81 Br transition (256.0 174.0) simultaneously.

    • The Validation Step: In your data processing software, set an acceptance criterion for the peak area ratio of Transition 1 to Transition 2. Because the natural abundance of 79 Br to 81 Br is approximately 50.69% to 49.31%, the area ratio must be 1.03 ± 0.15 .

    • Causality: If an isobaric matrix component co-elutes and shares one of these transitions, the ratio will heavily skew, automatically failing the self-validation check and preventing false-positive quantification.

Protocol B: Q-TOF Structural Confirmation
  • Data-Dependent Acquisition (DDA):

    • Run a full MS1 scan ( m/z 100–1000) followed by MS/MS scans on the top 3 most abundant precursors.

  • Collision Energy Stepping:

    • Apply a stepped collision energy (15 eV, 30 eV, 45 eV) within a single MS/MS cycle.

    • Causality: Low CE (15 eV) preserves the 4-bromoanilinium ion for isotopic confirmation, while high CE (45 eV) forces the loss of NH3​ and subsequent ring opening, providing deep structural coverage of the carbon skeleton.

References

  • Source: Talanta (via PubMed)
  • Source: Molecules (MDPI)
  • Title: Synthesis, crystal structure, DFT calculations, and molecular docking of N-(4-bromophenyl)pyridine-2-carboxamide palladium(II)
  • Title: Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation Source: ResearchGate URL

Sources

Comparative

Comparative Efficacy of N-(4-bromophenyl)-3-methyl-2-butenamide Derivatives in Biological Assays

Introduction & Mechanistic Rationale The development of synthetic retinoids has historically been hindered by severe dose-limiting toxicities, most notably hypervitaminosis A syndrome. To decouple anticancer efficacy fro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of synthetic retinoids has historically been hindered by severe dose-limiting toxicities, most notably hypervitaminosis A syndrome. To decouple anticancer efficacy from systemic toxicity, researchers have developed flexible heteroarotinoids—a class of receptor-selective compounds synthesized from the critical intermediate N-(4-bromophenyl)-3-methyl-2-butenamide [1]. By cyclizing this amide scaffold and introducing heteroatoms (such as sulfur or oxygen) into the resulting ring systems, medicinal chemists have generated derivatives that maintain potent biological activity while drastically improving the therapeutic index[2].

Unlike rigid classical retinoids such as trans-retinoic acid (t-RA) and the synthetic analog TTNPB, these heteroarotinoid derivatives exhibit conformational flexibility. This structural nuance allows them to selectively activate Retinoic Acid Receptor/Retinoid X Receptor (RAR/RXR) heterodimers, driving the transcription of target genes responsible for cellular differentiation and apoptosis without triggering the widespread toxic pathways associated with pan-agonists.

Pathway Ligand Heteroarotinoid Derivative Receptor RAR/RXR Heterodimer Ligand->Receptor Binds & Activates RARE RARE (DNA Element) Receptor->RARE Translocates Gene TGase Gene Transcription RARE->Gene Initiates Effect Differentiation & Apoptosis Gene->Effect Induces

Mechanism of action for N-(4-bromophenyl)-3-methyl-2-butenamide derivatives via RAR/RXR.

Comparative Efficacy & Toxicity Profiles

When evaluating the biological efficacy of N-(4-bromophenyl)-3-methyl-2-butenamide derivatives (specifically, cyclized thiochroman and chroman derivatives like Compounds 8 and 10), they must be benchmarked against the endogenous ligand (t-RA) and the highly potent synthetic standard (TTNPB).

The primary metrics for comparison are:

  • In Vitro Transglutaminase (TGase) Induction: A robust biochemical marker for apoptosis and terminal differentiation in human erythroleukemia (HEL) cells.

  • RARE Transactivation: The ability to drive gene expression through Retinoic Acid Response Elements in reporter cell lines (CC-B)[3].

  • In Vivo Maximum Tolerated Dose (MTD): Evaluated in B6D2F1 mice to determine the therapeutic window[2].

Quantitative Performance Comparison
Compound ClassTGase Induction (Relative to t-RA)RARE Transactivation CapabilityIn Vivo MTD (mg/kg/day)Toxicity Profile
t-RA (Endogenous) 100% (Baseline)High (Pan-agonist)~9.4 - 11.0High (Hypervitaminosis A)
TTNPB (Synthetic) >100%Very High~0.01Extreme
Derivative 8 (Thiochroman) 16% - 52%Moderate-High34.0Low (3000x less than TTNPB)
Derivative 10 (Chroman) 16% - 52%Moderate-High32.0Low (3000x less than TTNPB)

Key Insight: While the N-(4-bromophenyl)-3-methyl-2-butenamide derivatives show a slight reduction in absolute biological activity (roughly 73-77% as active as TTNPB in transactivation assays), they exhibit a staggering 3000-fold reduction in toxicity [2]. This massive expansion of the therapeutic window makes them vastly superior candidates for clinical drug development.

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological evaluation of these derivatives relies on a cascading workflow of self-validating assays. Mere receptor binding affinity is insufficient; functional assays must prove that binding leads to transcriptional activation and subsequent phenotypic changes.

Workflow Synth Synthesis of Amide Precursor Cyclize Cyclization to Heteroarotinoids Synth->Cyclize InVitro In Vitro Screening (HEL & CC-1 Cells) Cyclize->InVitro Reporter RARE Transactivation (CAT/Luciferase) InVitro->Reporter TGase TGase Induction (Radiometric Assay) InVitro->TGase InVivo In Vivo Toxicity (MTD Determination) Reporter->InVivo TGase->InVivo

Generalized workflow for the biological evaluation of heteroarotinoid derivatives.

Protocol A: Transglutaminase (TGase) Induction Assay

Causality: TGase catalyzes the cross-linking of proteins via ε-(γ-glutamyl)lysine bonds, a critical step in retinoid-induced apoptosis. We measure this functionally by tracking the incorporation of a radioactive amine donor into a protein substrate.

  • Cell Culture & Dosing: Culture human erythroleukemia (HEL) cells in RPMI 1640 medium supplemented with 10% fetal bovine serum. Treat cells with the derivative at logarithmic concentrations (10⁻⁸ M to 10⁻⁵ M) dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity).

  • Incubation: Incubate for 48 hours. Include a vehicle control (DMSO only) and a positive control (1 µM t-RA).

  • Harvest & Lysis: Pellet the cells, wash with cold PBS, and lyse using a buffer containing 1% Triton X-100, 1 mM EDTA, and protease inhibitors.

  • Radiometric Assay: Incubate the lysate with dimethylcasein (substrate) and [³H]putrescine (amine donor) in the presence of 5 mM CaCl₂.

  • Quantification: Precipitate the proteins using 10% trichloroacetic acid (TCA). Wash the pellet to remove unbound [³H]putrescine, dissolve in NaOH, and quantify the covalently bound radioactivity using a liquid scintillation counter. Normalize results to total protein content (via Bradford assay).

Protocol B: RARE Transactivation Reporter Assay

Causality: Standard binding assays cannot distinguish between agonists and antagonists. By using a reporter gene driven by a RARE promoter, we directly quantify the functional transcriptional agonism of the derivatives[3].

  • Cell Line Preparation: Utilize the CC-B cell line (human cervical carcinoma CC-1 cells stably transfected with a plasmid containing a RARE sequence upstream of a thymidine kinase promoter and a Chloramphenicol Acetyltransferase (CAT) or Luciferase reporter gene)[3].

  • Treatment: Plate cells at 70% confluence. Treat with the derivative (10⁻⁹ M to 10⁻⁵ M) for 24 hours.

  • Reporter Measurement: Lyse the cells and add the appropriate substrate (e.g., luciferin for luciferase, or ¹⁴C-chloramphenicol for CAT).

  • Validation: Generate a dose-response curve. A true RAR/RXR agonist will show a sigmoidal increase in luminescence/radioactivity, confirming that the derivative successfully translocated the receptor to the nucleus to initiate transcription.

References

  • Title: Biologically Active Heteroarotinoids Exhibiting Anticancer Activity and Decreased Toxicity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Validation

A Comparative Guide to the Chemical Purity Validation of 2-Butenamide, N-(4-bromophenyl)-3-methyl- using GC-MS

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and scientific research, the chemical purity of a compound is not merely a quality metric; it is the bedrock...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and scientific research, the chemical purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe experimental outcomes. This guide provides an in-depth technical comparison for validating the chemical purity of 2-Butenamide, N-(4-bromophenyl)-3-methyl-, a key intermediate in various synthetic pathways. As Senior Application Scientists, we present a detailed examination of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary validation tool, alongside a comparative analysis with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our focus is on the causality behind experimental choices, ensuring each described protocol is a self-validating system grounded in authoritative standards.

The Criticality of Purity for 2-Butenamide, N-(4-bromophenyl)-3-methyl-

2-Butenamide, N-(4-bromophenyl)-3-methyl- (Molecular Formula: C₁₁H₁₂BrNO, Molecular Weight: 254.12 g/mol ) is a substituted amide with potential applications in medicinal chemistry and materials science. The presence of impurities, even in trace amounts, can significantly alter its chemical and biological properties, leading to misleading experimental results and potential safety concerns in drug development pipelines.[1] Impurities can arise from various stages, including synthesis, purification, and storage, and may include unreacted starting materials, by-products of side reactions, or degradation products.[2] Therefore, a robust analytical methodology for purity validation is paramount.

GC-MS: A Powerful Tool for Purity Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[3] Its high chromatographic resolution combined with the specificity of mass spectrometric detection makes it an ideal choice for separating and identifying the main component from its potential impurities.[3]

The Rationale Behind GC-MS for this Analyte

The selection of GC-MS for analyzing 2-Butenamide, N-(4-bromophenyl)-3-methyl- is based on its predicted volatility and thermal stability. The presence of the bromophenyl group and the butenamide chain suggests that with appropriate temperature programming, the compound can be volatilized without significant degradation in the GC inlet. Furthermore, the mass spectrometer provides unambiguous identification of the analyte and its impurities based on their unique mass fragmentation patterns.

However, direct analysis of amides by GC-MS can sometimes be challenging due to their polarity, which may lead to peak tailing and poor chromatographic resolution. In such cases, derivatization can be employed to improve analytical performance.[4][5] For the purpose of this guide, we will first explore a direct injection method, and then discuss derivatization as a potential optimization step.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh 1 mg of sample prep2 Dissolve in 1 mL of Ethyl Acetate prep1->prep2 prep3 Vortex to ensure homogeneity prep2->prep3 prep4 Filter through 0.22 µm syringe filter prep3->prep4 analysis1 Inject 1 µL into GC-MS prep4->analysis1 Prepared Sample analysis2 Separation on Capillary Column analysis1->analysis2 analysis3 Eluent Transfer to MS analysis2->analysis3 analysis4 Ionization and Mass Analysis analysis3->analysis4 data1 Total Ion Chromatogram (TIC) Generation analysis4->data1 Raw Data data2 Peak Integration and Area % Calculation data1->data2 data3 Mass Spectra Library Search for Impurity ID data2->data3 Synthesis cluster_reactants Starting Materials cluster_product Main Product cluster_impurities Potential Impurities reactant1 3-Methyl-2-butenoic acid (or acid chloride) product 2-Butenamide, N-(4-bromophenyl)-3-methyl- reactant1->product imp1 Unreacted Starting Materials reactant1->imp1 imp3 Self-condensation of Acid Chloride reactant1->imp3 reactant2 4-Bromoaniline reactant2->product reactant2->imp1 imp2 Diacylated Aniline product->imp2 imp4 Isomers of the Product product->imp4 Method_Comparison cluster_analyte 2-Butenamide, N-(4-bromophenyl)-3-methyl- cluster_methods Analytical Techniques cluster_info Information Obtained Analyte Target Analyte GCMS GC-MS Analyte->GCMS HPLC HPLC-UV Analyte->HPLC qNMR qNMR Analyte->qNMR Purity Purity (%) GCMS->Purity ImpurityID Impurity Identification GCMS->ImpurityID ImpurityQuant Impurity Quantification GCMS->ImpurityQuant HPLC->Purity HPLC->ImpurityQuant qNMR->Purity qNMR->ImpurityQuant Structure Structural Confirmation qNMR->Structure

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butenamide, N-(4-bromophenyl)-3-methyl-
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2-Butenamide, N-(4-bromophenyl)-3-methyl-
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